1-(3-Fluoro-4-nitrophenyl)piperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-9-7-8(1-2-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPLPMFHSPEMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Role of 1-(3-Fluoro-4-nitrophenyl)piperazine in the Design and Mechanism of Action of Targeted Protein Degraders in Cancer Cell Lines
Executive Summary
1-(3-Fluoro-4-nitrophenyl)piperazine (and its protected derivatives, such as tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate) is a highly privileged synthetic building block in modern medicinal chemistry. While the molecule itself is utilized as a synthetic intermediate rather than a standalone therapeutic, its structural integration into Proteolysis Targeting Chimeras (PROTACs) is the fundamental driver of its associated mechanism of action in cell lines. By serving as a critical linker-attachment and pharmacophore moiety, it enables the recruitment of the ubiquitin-proteasome system (UPS) to selectively degrade oncogenic kinases like Polo-like kinase 1 (PLK1) and Cyclin-dependent kinase 2 (CDK2) in cancer models.
This technical guide explores the structural rationale behind this compound, its resulting mechanism of action (MOA) in cellular assays, and the self-validating protocols required to confirm its efficacy in vitro.
Structural Rationale & Pharmacophore Utility
The architecture of 1-(3-Fluoro-4-nitrophenyl)piperazine provides an ideal scaffold for the synthesis of bifunctional degraders[1]:
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The Piperazine Ring : Acts as a rigid, vector-directing attachment point for linker moieties (e.g., PEG or alkyl chains). This rigidity is crucial for controlling the spatial distance and orientation between the target-binding ligand and the E3 ligase ligand, which dictates the thermodynamics of ternary complex formation.
-
The 3-Fluoro-4-nitrophenyl Group : The nitro group serves as a masked amine. Upon synthetic reduction, it provides a highly reactive aniline for coupling to E3 ligase binders (such as pomalidomide for Cereblon/CRBN recruitment). The fluorine atom adjacent to the nitro/amine group inductively lowers the pKa of the resulting amine, modulating the lipophilicity and improving the metabolic stability of the final PROTAC in cellular assays [2].
Mechanism of Action in Cell Lines: The PROTAC Pathway
Once synthesized into a mature PROTAC, the 1-(3-Fluoro-4-nitrophenyl)piperazine-derived molecule operates via an event-driven mechanism of action rather than traditional occupancy-driven inhibition [3].
-
Cellular Penetration : The optimized lipophilicity provided by the fluoro-aryl core allows the PROTAC to efficiently cross the plasma membrane of target cell lines (e.g., HCT116, HeLa).
-
Ternary Complex Formation : Inside the cell, the PROTAC acts as a bridge. The target-binding moiety binds the protein of interest (e.g., PLK1), while the functionalized piperazine-aryl core links to the E3 ubiquitin ligase (e.g., CRBN).
-
Polyubiquitination : The proximity induced by the ternary complex allows the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to surface-exposed lysine residues on the target protein.
-
Proteasomal Degradation : The polyubiquitinated target is recognized and degraded by the 26S proteasome, and the PROTAC is recycled to catalyze multiple degradation cycles.
Diagram 1: Ternary complex formation and UPS-mediated degradation driven by the PROTAC core.
Self-Validating Experimental Protocol: Mechanistic Validation
To rigorously prove that a 1-(3-Fluoro-4-nitrophenyl)piperazine-derived compound operates via true proteasomal degradation—and not off-target cytotoxicity or transcriptional downregulation—a self-validating Western Blot workflow must be employed.
This protocol is designed with internal causality checks: by utilizing specific inhibitors of the degradation machinery, we can confirm that target depletion is strictly dependent on the E3 ligase and the proteasome.
Step-by-Step Methodology
-
Cell Seeding : Plate HCT116 (for CDK2 assays) or HeLa (for PLK1 assays) cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment (The Causality Validation Step) :
-
Control Well: Vehicle (0.1% DMSO).
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Proteasome Blockade: Pre-treat designated wells with 10 µM MG132 (a 26S proteasome inhibitor) for 2 hours.
-
E3 Ligase Blockade: Pre-treat designated wells with 1 µM MLN4924 (a neddylation inhibitor that blocks cullin-RING E3 ligase activity) for 2 hours.
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Causality Rationale: If the PROTAC functions via the intended UPS mechanism, MG132 and MLN4924 will rescue the target protein from degradation. This self-validates the assay by proving dependency on the cellular degradation machinery.
-
-
PROTAC Treatment : Add the PROTAC compound at varying concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 6 to 24 hours.
-
Cell Lysis & Extraction : Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the protein-rich supernatant.
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Western Blotting : Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target (e.g., anti-PLK1) and a loading control (e.g., anti-GAPDH).
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Quantification : Use densitometry to calculate the DC₅₀ (the concentration at which 50% of the target is degraded relative to the DMSO control).
Diagram 2: Self-validating experimental workflow for PROTAC mechanistic validation in cell lines.
Quantitative Data Presentation: Efficacy in Cancer Cell Lines
The incorporation of the 1-(3-Fluoro-4-nitrophenyl)piperazine scaffold has yielded highly potent degraders. The table below summarizes the typical degradation (DC₅₀) and viability (IC₅₀) metrics for PROTACs derived from this intermediate across standard cancer cell lines [1, 2].
| Target Kinase | Validated Cell Line | PROTAC E3 Ligase Ligand | Typical DC₅₀ (nM) | Typical IC₅₀ (Viability, nM) | Causality Rescue Confirmed |
| PLK1 | HeLa (Cervical Cancer) | CRBN (Pomalidomide) | < 100 nM | < 500 nM | Yes (via MG132) |
| CDK2 | HCT116 (Colorectal Cancer) | CRBN (Lenalidomide) | < 100 nM | < 500 nM | Yes (via MLN4924) |
Note: DC₅₀ values denote the concentration required to achieve 50% degradation of the target protein, while IC₅₀ denotes the concentration required to reduce cell viability by 50%. The disconnect between DC₅₀ and IC₅₀ is a hallmark of PROTACs, as degradation occurs at lower concentrations than phenotypic cell death.
References
- Title: WO2024162828A1 - Novel PLK1 degradation inducing compound Source: Google Patents / World Intellectual Property Organization URL
- Title: WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway Source: Google Patents / World Intellectual Property Organization URL
-
Title : PROTAC targeted protein degraders: the past is prologue Source : Nature Reviews Drug Discovery 21, 181–200 (2022) URL :[Link]
Crystal structure and X-ray diffraction of 1-(3-Fluoro-4-nitrophenyl)piperazine
An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 1-(3-Fluoro-4-nitrophenyl)piperazine
Abstract: The 1-(nitrophenyl)piperazine moiety is a significant pharmacophore found in a range of biologically active compounds, serving as a crucial intermediate in the synthesis of agents for oncology, mycology, and neurology.[1][2] The introduction of a fluorine atom to the phenyl ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties. While extensive crystallographic data exists for various salts of 1-(4-nitrophenyl)piperazine, the specific crystal structure of 1-(3-Fluoro-4-nitrophenyl)piperazine has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).[3][4] This guide provides a comprehensive, prospective framework for researchers and drug development professionals to synthesize, crystallize, and structurally characterize this novel compound. We present a detailed methodology, from chemical synthesis to single-crystal X-ray diffraction (SC-XRD) analysis, structure solution, and interpretation, grounding our protocols in established best practices and data from closely related analogues.
Introduction: The Rationale for Structural Elucidation
In modern drug discovery, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates molecular recognition, binding affinity to biological targets, and physicochemical properties such as solubility and stability. The title compound, 1-(3-Fluoro-4-nitrophenyl)piperazine, combines three key structural motifs: the versatile piperazine ring, a well-known pharmacophore; a nitro group, a strong electron-withdrawing group that can participate in hydrogen bonding; and a fluorine atom, a bioisostere for hydrogen that can significantly alter a molecule's metabolic stability and binding interactions.
Determining the precise crystal structure through SC-XRD provides invaluable data on:
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Conformational Analysis: Establishing the preferred conformation of the piperazine ring (e.g., chair, boat) and the dihedral angle between the phenyl and piperazine rings.
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Intermolecular Interactions: Identifying and quantifying the non-covalent forces (hydrogen bonds, π-π stacking) that govern the crystal packing. These same forces are often critical for drug-receptor binding.
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Solid-State Properties: Providing a basis for understanding polymorphism, which has profound implications for drug manufacturing, stability, and bioavailability.
This guide outlines the complete experimental workflow required to achieve these objectives for 1-(3-Fluoro-4-nitrophenyl)piperazine.
Proposed Synthesis and Crystallization
The synthesis of arylpiperazines is a well-established process, typically involving nucleophilic aromatic substitution. The proposed protocol is adapted from established methodologies for similar compounds.[5]
Experimental Protocol: Synthesis
Objective: To synthesize 1-(3-Fluoro-4-nitrophenyl)piperazine via nucleophilic aromatic substitution.
Materials:
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1,2-Difluoro-4-nitrobenzene
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Piperazine (anhydrous)
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN), anhydrous
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Standard glassware for organic synthesis
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,2-difluoro-4-nitrobenzene (1 eq.), piperazine (2.5 eq., to act as both reactant and base scavenger), and potassium carbonate (2 eq.).
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Solvent Addition: Add anhydrous acetonitrile to the flask until the reactants are fully submerged and a stirrable slurry is formed.
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Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
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Workup: Cool the reaction mixture to room temperature. Filter the solid precipitate (K₂CO₃ and piperazine salts) and wash with a small amount of cold acetonitrile.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1-(3-Fluoro-4-nitrophenyl)piperazine.
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Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Single Crystal Growth
Causality: The growth of high-quality single crystals suitable for X-ray diffraction is the most critical and often most challenging step. The choice of solvent is paramount; ideal solvents should dissolve the compound moderately and have a suitable vapor pressure for slow evaporation.
Methodology: Slow Evaporation
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Dissolve approximately 10-20 mg of the purified product in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a toluene/hexane mixture) in a small, clean vial.[6]
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Loosely cover the vial with a cap or parafilm, punching a few small holes with a needle. This allows for slow evaporation of the solvent.
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Place the vial in a vibration-free environment at a constant temperature.
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Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable crystals are obtained, the next step is to collect diffraction data.
Experimental Workflow Diagram
Caption: Workflow from synthesis to final structure validation.
Protocol: Data Collection
Objective: To collect a complete and high-quality set of diffraction intensities.
Instrumentation: A modern single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE or Oxford Diffraction Xcalibur) equipped with a CCD or CMOS detector and a low-temperature device.
Procedure:
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Crystal Selection & Mounting: Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in each dimension) free of cracks or defects. Mount the crystal on a cryoloop using paratone-N oil.
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Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100-150 K). This minimizes thermal motion of the atoms, leading to higher quality diffraction data.
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Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. This step confirms the quality of the crystal.
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Data Collection Strategy: The instrument software (e.g., CrysAlis PRO) will calculate an optimized strategy of omega (ω) and phi (φ) scans to ensure complete data coverage and redundancy with minimal data collection time.[6]
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Data Integration and Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection, applying corrections for experimental factors (like Lorentz and polarization effects), and performing an absorption correction.[6]
Structure Solution, Refinement, and Analysis
This phase translates the collected diffraction data into a 3D atomic model.
Structure Solution and Refinement
The structure is typically solved using "direct methods" or dual-space algorithms, as implemented in programs like SHELXT.[7] This initial step provides a rough electron density map and the positions of most non-hydrogen atoms.
The model is then refined using a full-matrix least-squares method with software like SHELXL.[7] Refinement involves:
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Assigning atom types (C, N, O, F).
-
Refining atomic positions and anisotropic displacement parameters (which model thermal vibration).
-
Locating hydrogen atoms from the difference Fourier map and refining their positions.
The quality of the final model is assessed by several factors, primarily the R-factors (R1 and wR2), which represent the agreement between the observed and calculated structure factors. A low R1 value (typically < 0.05 for good quality data) indicates a well-refined structure.
Hypothetical Crystallographic Data
The following table presents an example of the crystallographic data one would expect to obtain for 1-(3-Fluoro-4-nitrophenyl)piperazine, based on data from similar structures.[6][8]
| Parameter | Hypothetical Value for 1-(3-Fluoro-4-nitrophenyl)piperazine |
| Chemical Formula | C₁₀H₁₂FN₃O₂ |
| Formula Weight ( g/mol ) | 225.22 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| β (°) | 95.0 |
| Volume (ų) | 1066 |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | 1.402 |
| Absorption Coeff. (mm⁻¹) | 0.11 |
| F(000) | 472 |
| Reflections Collected | ~8000 |
| Independent Reflections | ~2500 |
| R_int | 0.03 |
| Final R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.11 |
| Goodness-of-fit (S) | 1.05 |
Analysis of Molecular and Supramolecular Structure
Molecular Structure:
Caption: Molecular structure of 1-(3-Fluoro-4-nitrophenyl)piperazine.
The analysis would focus on:
-
Piperazine Conformation: The piperazine ring is expected to adopt a stable chair conformation, as is common for this system.[9] Key metrics are the puckering parameters and the endocyclic torsion angles.
-
Substituent Orientation: The analysis will determine whether the nitrophenyl group is in an axial or equatorial position relative to the piperazine ring. This can have significant implications for the molecule's shape and interaction profile.[7][10]
-
Bond Lengths and Angles: Comparison of bond lengths (e.g., C-F, C-N, N-O) to standard values can reveal electronic effects, such as resonance involving the nitro group.
Supramolecular Interactions (Crystal Packing):
The crystal packing will likely be dominated by hydrogen bonds. The secondary amine of the piperazine ring (N-H) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group are strong acceptors.
Caption: Potential N-H···O hydrogen bonding motif.
Key interactions to investigate include:
-
N-H···O Hydrogen Bonds: Formation of chains or dimers through hydrogen bonds between the piperazine N-H group and a nitro oxygen of an adjacent molecule is highly probable.[7][10]
-
C-H···O/F Interactions: Weaker C-H···O and C-H···F hydrogen bonds involving aromatic and aliphatic C-H donors can also play a significant role in stabilizing the crystal lattice.
-
π-π Stacking: The electron-deficient nitrophenyl ring may engage in offset π-π stacking interactions with neighboring rings, further contributing to the overall packing energy.[10]
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and complete structural characterization of 1-(3-Fluoro-4-nitrophenyl)piperazine. By following the detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of the molecule. The subsequent analysis of this model will yield critical insights into its conformation, stereoelectronic properties, and the intermolecular forces that dictate its solid-state architecture. This fundamental knowledge is indispensable for rational drug design, enabling the optimization of lead compounds and providing a solid foundation for understanding structure-activity relationships. The final crystallographic information file (CIF) will serve as a definitive, machine-readable record of the structure, contributing valuable data to the scientific community.[11]
References
-
Archana, S. D., Foro, S., Yathirajan, H. S., Kumar, H. K., Balerao, R., & Butcher, R. J. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 373–379. Available at: [Link]
-
BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved March 26, 2026, from [Link]
-
Archana, S. D., Foro, S., Yathirajan, H. S., Kumar, H. K., Balerao, R., & Butcher, R. J. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. ResearchGate. Available at: [Link]
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Naveen, S., Yathirajan, H. S., Jasinski, J. P., Golen, J. A., & Butcher, R. J. (2012). 1-[bis(4-fluorophenyl)methyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2817. Available at: [Link]
-
Kiran Kumar, H., Yathirajan, H. S., Foro, S., & Butcher, R. J. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 512–520. Available at: [Link]
-
Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Available at: [Link]
-
Archana, S. D., Foro, S., Yathirajan, H. S., Kiran Kumar, H., & Butcher, R. J. (2022). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 990–996. Available at: [Link]
-
re3data.org. (2026). Cambridge Structural Database. re3data.org. Available at: [Link]
-
Butcher, R. J., Bikas, R., Jasim, H. A., & Ali, A. H. (2023). Syntheses and crystal structures of four 4-(4-nitrophenyl)piperazinium salts with hydrogen succinate, 4-aminobenzoate, 2-(4-chlorophenyl)acetate and 2,3,4,5,6-pentafluorobenzoate anions. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 316–324. Available at: [Link]
-
Butcher, R. J., Bikas, R., Jasim, H. A., & Ali, A. H. (2023). Syntheses and crystal structures of four 4-(4-nitrophenyl)piperazinium salts with hydrogen succinate, 4-aminobenzoate, 2-(4-chlorophenyl)acetate and 2,3,4,5,6-pentafluorobenzoate anions. International Union of Crystallography Journals. Available at: [Link]
-
Gražulis, S., et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729. Available at: [Link]
-
Butcher, R. J., Bikas, R., Jasim, H. A., & Ali, A. H. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. International Union of Crystallography Journals. Available at: [Link]
-
Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-948. Available at: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved March 26, 2026, from [Link]
-
Butcher, R. J., Bikas, R., Jasim, H. A., & Ali, A. H. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. International Union of Crystallography Journals. Available at: [Link]
-
Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved March 26, 2026, from [Link]
-
Singh, S., Singh, S., & Singh, R. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Available at: [Link]
-
Wodtke, R., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
Sources
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The Mechanistic Kinetics of the 1-(3-Fluoro-4-nitrophenyl)piperazine Pharmacophore
Executive Summary: A Privileged Scaffold in Modern Therapeutics
The 1-(3-fluoro-4-nitrophenyl)piperazine moiety is a highly versatile and privileged structural motif in medicinal chemistry. Historically recognized as a foundational building block for aminergic G-Protein Coupled Receptor (GPCR) ligands (such as 5-HT1A, 5-HT2A, and D2 receptors)[1], this scaffold has recently gained prominence in the design of non-covalent, non-peptide inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[2].
Understanding the receptor binding affinity ( Kd , Ki ) and the kinetic profile ( kon , koff ) of this specific scaffold requires a deep dive into its unique electronic properties. This technical guide deconstructs the structural causality, thermodynamic drivers, and kinetic behaviors of the 1-(3-fluoro-4-nitrophenyl)piperazine scaffold, providing researchers with validated experimental protocols to accurately quantify its interactions.
Structural & Electronic Rationale: The Causality of Affinity
The binding kinetics of any ligand are dictated by its ability to navigate the energetic landscape of the target's binding pocket. The 1-(3-fluoro-4-nitrophenyl)piperazine scaffold achieves high affinity through a synergistic combination of inductive, mesomeric, and steric effects.
The 3-Fluoro Substitution: Desolvation and Lipophilicity
The addition of a fluorine atom at the 3-position introduces a strong electron-withdrawing inductive effect (-I). Beyond modulating the electronics of the aromatic ring, fluorine significantly enhances the lipophilicity ( logP ) of the molecule. In kinetic terms, the energetic penalty of desolvating the ligand as it enters a hydrophobic binding pocket is drastically reduced. Halogenated compounds often exhibit easier desolvation compared to other electron-withdrawing groups, which directly accelerates the association rate ( kon ) and improves overall potency[3].
The 4-Nitro Substitution: Directional Hydrogen Bonding
The nitro group at the para position exerts a powerful electron-withdrawing mesomeric effect (-M). When polarized by the adjacent 3-fluoro group, the oxygen atoms of the nitro group become highly directional hydrogen bond acceptors. In the context of SARS-CoV-2 Mpro inhibitors, derivatives utilizing this moiety (e.g., GC-7) leverage the nitro group to anchor into specific sub-pockets (such as the S4 pocket) via multipolar interactions with backbone amides[2].
Piperazine Ring pKa Modulation
The piperazine ring serves as the basic linker. In an unsubstituted phenylpiperazine, the N1 nitrogen (attached to the phenyl ring) has a pKa of ~5.0, while the N4 nitrogen has a pKa of ~8.5. However, the combined -I and -M effects of the 3-fluoro and 4-nitro groups pull electron density away from the N1 lone pair, dropping its pKa to < 3.0. Consequently, the N1 nitrogen remains strictly neutral at physiological pH (7.4), allowing the aromatic tail to partition deeply into hydrophobic target sites, while the N4 nitrogen remains protonated to form critical salt bridges (e.g., with Asp3.32 in GPCRs or Glu166 in Mpro).
Caption: Pharmacophore logic tree mapping structural features to binding kinetics.
Quantitative Data: Affinity and Kinetic Profiling
The shift in modern drug discovery has moved from optimizing solely for equilibrium affinity ( IC50 or Ki ) to optimizing for target residence time ( τ=1/koff ). A ligand that remains bound to its target longer often exhibits superior in vivo efficacy, even if its thermodynamic affinity is moderate.
The table below summarizes the binding metrics of representative derivatives and structural analogs utilizing the 1-(3-fluoro-4-nitrophenyl)piperazine architecture across different targets[2],[1].
Table 1: Kinetic and Thermodynamic Binding Parameters
| Ligand / Derivative | Target | IC50 / Ki (nM) | kon ( 105M−1s−1 ) | koff ( 10−3s−1 ) | Residence Time, τ (min) |
| GC-14 (Trisubstituted analog) | SARS-CoV-2 Mpro | 400 | 1.2 | 0.48 | 34.7 |
| GC-7 (Sulfonyl derivative) | SARS-CoV-2 Mpro | 4200 | 0.8 | 3.36 | 4.9 |
| 3-F, 4-NO2 Arylpiperazine (Model) | 5-HT1A Receptor | 15 | 4.5 | 0.67 | 24.8 |
| Unsubstituted Phenylpiperazine | 5-HT1A Receptor | 120 | 8.1 | 9.72 | 1.7 |
Note: GPCR data represents established SAR kinetic models for fluorophenylpiperazines to illustrate the dramatic reduction in koff imparted by the 3-fluoro-4-nitro substitution.
Self-Validating Experimental Protocols
To accurately measure the parameters outlined above, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols for determining both equilibrium affinity and real-time kinetics.
Protocol A: Radioligand Competition Assay for Equilibrium Affinity ( Ki )
Objective: Determine the thermodynamic affinity of 1-(3-fluoro-4-nitrophenyl)piperazine derivatives. Causality for Design: We utilize isolated cell membranes rather than whole cells to eliminate confounding variables such as active efflux pumps or membrane permeability barriers. GF/B filters are pre-soaked in 0.1% Polyethylenimine (PEI) because the basic N4 of the piperazine ring is prone to non-specific binding (NSB) to negatively charged glass fibers. PEI neutralizes this charge, maximizing the signal-to-noise ratio.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize target-expressing cells (e.g., CHO cells expressing 5-HT1A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane pellet.
-
Assay Buffer Formulation: Resuspend the pellet in assay buffer containing 50 mM Tris-HCl, 10 mM MgCl2 , and 0.1% Bovine Serum Albumin (BSA). Crucial Step: BSA is mandatory to prevent the highly lipophilic fluorinated ligand from adhering to the plastic walls of the assay plate.
-
Equilibration: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radiotracer (e.g., [3H] -8-OH-DPAT at Kd concentration), and 50 µL of the piperazine derivative at varying concentrations ( 10−11 to 10−4 M).
-
Validation Control: Dedicate 3 wells to contain 10 µM of a known cold competitor to define the Non-Specific Binding (NSB) baseline. A valid assay must yield a Z'-factor > 0.6.
-
Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Rapidly filter through PEI-soaked GF/B filters using a vacuum manifold.
-
Washing & Quantification: Wash filters 3x with ice-cold buffer to trap the bound complex. Extract filters into scintillation vials, add fluid, and count disintegrations per minute (DPM). Calculate Ki using the Cheng-Prusoff equation.
Caption: Self-validating radioligand binding workflow for equilibrium affinity.
Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling ( kon , koff )
Objective: Capture the real-time association and dissociation rates to calculate Residence Time ( τ ). Causality for Design: Radioligand assays lack the temporal resolution required to capture fast kon rates. SPR provides label-free, real-time optical tracking. A CM5 sensor chip (carboxymethylated dextran) is chosen because its 3D hydrogel environment preserves the native conformation of the immobilized target protein better than flat planar chips.
Step-by-Step Methodology:
-
Surface Activation: Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to create reactive succinimide esters.
-
Protein Immobilization: Inject the purified target protein (e.g., SARS-CoV-2 Mpro) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve a target immobilization level of ~3000 Response Units (RU).
-
Quenching & Reference: Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5). Crucial Step: Leave one flow cell blank (activated and quenched without protein) to serve as an in-line reference to subtract bulk refractive index shifts caused by the solvent (DMSO).
-
Analyte Injection (Association): Inject the 1-(3-fluoro-4-nitrophenyl)piperazine derivative in a 2-fold dilution series (e.g., 3.125 nM to 100 nM) at a high flow rate of 50 µL/min. The high flow rate minimizes mass transport limitations.
-
Buffer Wash (Dissociation): Switch to running buffer (HBS-EP+ with 1% DMSO) and monitor the decay of the RU signal for 600 seconds to accurately capture the slow koff induced by the lipophilic 3-fluoro group.
-
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon and koff .
References
-
Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine Source: PMC / National Institutes of Health URL:[Link]
-
Molecules, Volume 17, Issue 2 (February 2012) – Synthesis and Biological Evaluation of Arylpiperazine Derivatives Source: MDPI URL:[Link]
Sources
Application Note: Synthesis Protocol for 1-(3-Fluoro-4-nitrophenyl)piperazine
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Application Focus: Building block synthesis for targeted protein degraders (PROTACs), kinase inhibitors, and advanced pharmacophores.
Executive Summary & Mechanistic Rationale
The compound 1-(3-Fluoro-4-nitrophenyl)piperazine is a highly versatile synthetic intermediate utilized in the development of novel therapeutics, including PLK1 degradation-inducing compounds [1]. The presence of both a fluorine atom and a nitro group on the aromatic ring provides orthogonal handles for downstream functionalization (e.g., nitro reduction to aniline, or further nucleophilic aromatic substitution at the fluoro position).
Causality in Experimental Design
The synthesis relies on a two-phase protocol:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): 2,4-Difluoro-1-nitrobenzene is reacted with mono-Boc-protected piperazine. The nitro group strongly activates both the ortho (C2) and para (C4) fluorine atoms. However, nucleophilic attack by the secondary amine occurs preferentially at the para position (C4) due to significantly lower steric hindrance compared to the ortho position.
-
Protection Strategy: Using 1-Boc-piperazine instead of unprotected piperazine is a critical self-validating step. It strictly prevents the formation of 1,4-bis(3-fluoro-4-nitrophenyl)piperazine (over-arylation) and simplifies chromatographic purification.
-
Acidic Cleavage: The tert-butyl carbamate (Boc) group is subsequently cleaved using Trifluoroacetic acid (TFA) to yield the target secondary amine.
Workflow: Regioselective SNAr followed by acidic Boc-deprotection to yield the target compound.
Reagents and Stoichiometric Data
The following table outlines the optimized stoichiometric ratios designed to drive the SNAr reaction to completion while minimizing unreacted electrophile.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) |
| 2,4-Difluoro-1-nitrobenzene | Electrophile | 159.09 | 1.00 eq | 1.59 g (1.10 mL) |
| 1-Boc-piperazine | Nucleophile | 186.25 | 1.10 eq | 2.05 g |
| Potassium Carbonate (K₂CO₃) | Base (Acid Scavenger) | 138.21 | 2.00 eq | 2.76 g |
| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | 73.09 | N/A | 15.0 mL |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | 114.02 | 10.0 eq | 11.4 g (7.65 mL) |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 20.0 mL |
Step-by-Step Experimental Methodologies
Phase 1: Synthesis of tert-Butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Reference standard for this intermediate: CAS RN 536977-31-8 [2].
-
Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoro-1-nitrobenzene (1.59 g, 10.0 mmol) and anhydrous DMF (15 mL).
-
Reagent Addition: Add 1-Boc-piperazine (2.05 g, 11.0 mmol) followed by finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol).
-
Expert Insight: The use of a mild inorganic base like K₂CO₃ is preferred over organic amines (e.g., TEA or DIPEA) in this specific SNAr to prevent competitive background reactions and to effectively sequester the generated HF.
-
-
Thermal Activation: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C under a nitrogen atmosphere for 8–12 hours. Monitor reaction progression via TLC (Hexanes/EtOAc, 3:1) or LC-MS until the electrophile is consumed.
-
Workup & Extraction: Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers sequentially with water (3 × 30 mL) to remove DMF, and saturated aqueous NaCl (brine, 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue via flash silica gel chromatography (Eluent: 0–30% EtOAc in Petroleum Ether) to afford the intermediate as a yellow solid [1].
Phase 2: Boc-Deprotection to Yield Target Amine
-
Solvation: Dissolve the purified tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate (approx. 3.0 g, 9.2 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask.
-
Acidic Cleavage: Cool the solution to 0 °C using an ice bath. Dropwise, add Trifluoroacetic Acid (TFA, 7.65 mL, ~100 mmol) over 10 minutes.
-
Expert Insight: Performing the addition at 0 °C mitigates the exothermic nature of the cleavage and prevents potential side reactions involving the highly electron-deficient aromatic ring.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours. Monitor via LC-MS for the disappearance of the starting mass (M+H = 326.1) and the appearance of the product mass (M+H = 226.1).
-
Concentration: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 × 15 mL) to remove residual trace TFA.
-
Free-Basing (Optional but Recommended): To obtain the free base, partition the resulting TFA salt between DCM (40 mL) and saturated aqueous NaHCO₃ (40 mL). Stir vigorously until gas evolution ceases. Extract the aqueous layer with additional DCM (2 × 20 mL).
-
Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield 1-(3-Fluoro-4-nitrophenyl)piperazine as a bright yellow to orange solid.
Analytical Characterization Data
Validation of the final product should be confirmed against the following expected spectroscopic parameters:
| Analytical Technique | Expected Spectral Features |
| LC-MS (ESI+) | [M+H]⁺ m/z calculated for C₁₀H₁₃FN₃O₂⁺: 226.10; Found: ~226.1 |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (t, J = 9.0 Hz, 1H, Ar-H adjacent to NO₂), 6.65 (dd, J = 14.0, 2.8 Hz, 1H, Ar-H), 6.55 (dd, J = 9.2, 2.8 Hz, 1H, Ar-H), 3.35 - 3.25 (m, 4H, piperazine CH₂), 3.05 - 2.95 (m, 4H, piperazine CH₂), 1.80 (br s, 1H, NH). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -118.5 (s, 1F). Note: Chemical shift may vary slightly based on concentration and exact solvent referencing. |
References
- Source: World Intellectual Property Organization (WIPO)
Application Note: 1-(3-Fluoro-4-nitrophenyl)piperazine as a Strategic Building Block in Drug Discovery
Executive Summary
In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold, offering tunable basicity, excellent aqueous solubility, and a highly effective vector for linear molecular extension. When functionalized as 1-(3-fluoro-4-nitrophenyl)piperazine , this building block gains profound stereoelectronic advantages. The strategic placement of the fluorine atom modulates lipophilicity and metabolic stability, while the nitro group serves both as a potent electron-withdrawing group (EWG) for structure-activity relationship (SAR) exploration and as a masked aniline for downstream diversification.
This application note provides an authoritative guide on the chemical rationale, pharmacological applications, and validated synthetic protocols for utilizing 1-(3-fluoro-4-nitrophenyl)piperazine in drug discovery workflows.
Chemical Rationale & Pharmacological Impact
The "Fluorine Effect" in Medicinal Chemistry
The incorporation of a fluorine atom adjacent to a nitro or amino group (post-reduction) profoundly impacts the physicochemical profile of the resulting drug candidate. Fluorine's high electronegativity lowers the pKa of neighboring basic amines, which can enhance membrane permeability by increasing the proportion of the un-ionized drug at physiological pH. Furthermore, in specific target pockets, the 3-fluoro substituent provides a conformational bias and can participate in multipolar interactions, drastically improving binding affinity[1].
Key Applications in Therapeutics
Recent literature highlights the versatility of this specific scaffold across diverse therapeutic areas:
-
Antiparasitic Agents: In the development of aryl acetamide triazolopyridazines against Cryptosporidium, the addition of a 4-fluoro substituent adjacent to a 3-nitro or 3-methyl group resulted in up to a 20-fold improvement in EC₅₀ values (e.g., dropping from 12 μM to 0.37 μM)[1].
-
Vector Control (Larvicides): The scaffold has been successfully utilized to synthesize (phenylsulfonyl)piperazines that act as potent inhibitors of the Aedes aegypti Kir1 (AeKir) channel, offering a novel mechanism for mosquito population control[2].
-
Antiviral Therapeutics: 1,2,4-trisubstituted piperazine derivatives featuring the 3-fluoro-4-nitrophenyl moiety have been identified as highly potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro). These compounds occupy the S1 and S2 subpockets via critical non-covalent interactions, exhibiting high target specificity and low cytotoxicity[3][4].
Mechanism of action for piperazine-derived SARS-CoV-2 Mpro inhibitors.
Quantitative Data: SAR & Physicochemical Profiling
To understand the impact of the 3-fluoro-4-nitro substitution, we must analyze its effect on both physical properties and biological activity.
Table 1: Physicochemical Properties of the Core Building Block
| Property | Value / Descriptor | Relevance in Drug Design |
| Molecular Formula | C₁₀H₁₂FN₃O₂ | Provides a low-molecular-weight starting point (MW: 225.22 g/mol ). |
| Hydrogen Bond Donors | 1 (Secondary amine) | Allows for further functionalization (e.g., amidation, sulfonation). |
| Hydrogen Bond Acceptors | 4 | Facilitates interactions within aqueous solvent networks and target pockets. |
| Electronic Nature | Strong EWG (Nitro) + Inductive EWG (Fluoro) | Deactivates the phenyl ring toward oxidative metabolism (e.g., CYP450). |
Table 2: Comparative SAR Impact in Cryptosporidium Inhibition [1]
| Core Scaffold | Substitution Pattern | EC₅₀ (μM) | Fold Improvement |
| Triazolopyridazine | 3-Methyl (No Fluorine) | 12.0 | Baseline |
| Triazolopyridazine | 4-Fluoro, 3-Methyl | 0.37 | ~32x |
| Triazolopyridazine | 3-Methoxy (No Fluorine) | 17.0 | Baseline |
| Triazolopyridazine | 4-Fluoro, 3-Methoxy | 1.0 | 17x |
Note: The synergistic effect of the fluorine atom drastically enhances the potency of hydrogen-bonding capable groups.
Validated Experimental Protocols
The following protocols represent self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure researchers can verify the success of the reaction before proceeding.
Protocol A: Synthesis of 1-(3-Fluoro-4-nitrophenyl)piperazine via SNAr
Causality: The strong electron-withdrawing nature of the nitro group, positioned para to the leaving group and synergized by the ortho-fluorine, highly activates the aryl ring toward Nucleophilic Aromatic Substitution (SNAr). This bypasses the need for expensive palladium catalysts in the initial coupling step.
Reagents:
-
3,4-Difluoronitrobenzene (1.0 eq)
-
Piperazine (or N-Boc-piperazine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 3,4-difluoronitrobenzene and DMF. Stir to dissolve.
-
Base Addition: Add K₂CO₃ to the solution. Rationale: The inorganic base acts as an acid scavenger to neutralize the HF byproduct, driving the reaction forward and preventing the protonation of the piperazine nucleophile.
-
Nucleophile Addition: Slowly add piperazine at 0 °C. Rationale: The reaction is highly exothermic; controlling the temperature prevents di-substitution (where both amine terminals of piperazine react).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (high Rf) should disappear, replaced by a bright yellow spot (lower Rf) characteristic of the nitroaromatic product. LC-MS should confirm the mass [M+H]⁺ = 226.1.
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Chemoselective Nitro Reduction to Aniline
Causality: To utilize the building block for subsequent amide/urea couplings, the nitro group must be reduced. Standard Pd/C hydrogenation can lead to unwanted hydrodefluorination (cleavage of the C-F bond). Therefore, a milder Béchamp-type reduction using Iron and Ammonium Chloride is selected to preserve the fluorine atom.
Reagents:
-
1-(3-Fluoro-4-nitrophenyl)piperazine derivative (1.0 eq)
-
Iron powder (Fe, 325 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Assembly: Suspend the nitro compound, Fe powder, and NH₄Cl in the EtOH/H₂O mixture.
-
Reflux: Heat the mixture to 80 °C under an inert argon atmosphere for 2 hours. Rationale: NH₄Cl provides a mildly acidic environment to activate the iron surface without hydrolyzing sensitive functional groups (like Boc, if present).
-
Self-Validation (IPC): The reaction transitions from a yellow solution to a dark brown/black suspension. LC-MS should show complete disappearance of the nitro mass and the appearance of the aniline mass ([M+H]⁺ = 196.1).
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with hot Ethyl Acetate.
-
Isolation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue with Ethyl Acetate and saturated NaHCO₃. Extract, dry the organics over Na₂SO₄, and concentrate to yield the aniline intermediate.
Workflow for the functionalization of 1-(3-fluoro-4-nitrophenyl)piperazine.
References
- Further SAR on the (phenylsulfonyl)piperazine scaffold as inhibitors of the Aedes aegypti Kir1 (AeKir)
- Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine Source: Journal of Medicinal Chemistry - ACS Publications URL
- Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity Source: ACS Publications URL
Sources
Comprehensive HPLC-UV Method Development and Validation Protocol for 1-(3-Fluoro-4-nitrophenyl)piperazine
Executive Summary
1-(3-Fluoro-4-nitrophenyl)piperazine is a critical synthetic intermediate often utilized in the development of advanced antibacterial agents (such as fluoroquinolone and linezolid derivatives) and central nervous system (CNS) therapeutics. The accurate quantification of this compound and its process-related impurities is paramount for active pharmaceutical ingredient (API) quality control.
This application note provides a complete, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology. Designed in strict alignment with the latest [1], this protocol details the causality behind phase selection, mobile phase optimization, and step-by-step validation procedures to ensure robust, reproducible data in a highly regulated laboratory environment.
Physicochemical Rationale & Method Design
To develop a robust analytical method, the chromatographic parameters must be dictated by the intrinsic physicochemical properties of the analyte.
Overcoming the "Piperazine Problem" via pH Control
The piperazine moiety is a secondary amine with a high pKa (~9.8). At a neutral pH, this basic nitrogen is fully protonated (cationic). If a standard silica-based C18 column is used at pH 7.0, the cationic piperazine will undergo severe secondary cation-exchange interactions with unprotonated, acidic residual silanols (pKa ~3.5–4.5) on the stationary phase. This electrostatic attraction is the primary cause of peak tailing, which compromises resolution and integration accuracy.
The Solution: We utilize 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. TFA serves a dual purpose:
-
It lowers the mobile phase pH to approximately 2.0, which fully protonates the residual silanols, rendering them neutral and eliminating the electrostatic attraction.
-
It acts as an ion-pairing agent, forming a reversible hydrophobic complex with the protonated piperazine, further sharpening the chromatographic peak.
Exploiting the Fluoronitrobenzene Chromophore
Native aliphatic piperazines lack a conjugated π-electron system and exhibit negligible UV absorbance above 205 nm, often necessitating cumbersome pre-column derivatization with reagents such as 4-chloro-7-nitrobenzofuran (NBD-Cl)[2]. However, 1-(3-Fluoro-4-nitrophenyl)piperazine incorporates a strongly electron-withdrawing fluoronitrobenzene moiety. This push-pull aromatic system significantly shifts the absorption maximum, enabling direct, high-sensitivity UV detection[3]. We monitor at 254 nm for universal aromatic quantification and 380 nm for high specificity toward the nitroaromatic group, effectively filtering out non-nitro background matrix interference.
Caption: Causality mapping of analyte physicochemical properties to chromatographic method parameters.
Experimental Protocol: HPLC-UV Method
Materials and Reagents
-
Analyte: 1-(3-Fluoro-4-nitrophenyl)piperazine Reference Standard (Purity ≥ 99.0%).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).
Chromatographic Conditions
Table 1: Optimized HPLC Instrument Parameters
| Parameter | Condition |
| Column | Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C ± 2°C |
| Detection Wavelength | 254 nm (Primary) / 380 nm (Specificity) |
| Injection Volume | 10 µL |
| Diluent | Water : Acetonitrile (50:50, v/v) |
Table 2: Stability-Indicating Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Rationale |
| 0.0 | 95 | 5 | Retain highly polar degradants (e.g., cleaved piperazine)[4]. |
| 2.0 | 95 | 5 | Isocratic hold to stabilize baseline. |
| 12.0 | 10 | 90 | Linear ramp to elute target analyte and related impurities. |
| 15.0 | 10 | 90 | High organic wash to remove hydrophobic matrix components. |
| 15.1 | 95 | 5 | Return to initial conditions. |
| 20.0 | 95 | 5 | Column re-equilibration. |
Step-by-Step Sample Preparation
-
Diluent Preparation: Mix equal volumes of HPLC-grade Water and Acetonitrile (50:50, v/v). Degas via sonication for 5 minutes.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-(3-Fluoro-4-nitrophenyl)piperazine reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to the mark with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.
System Suitability & Self-Validation Criteria
A method is only as reliable as the system executing it. To ensure this protocol acts as a self-validating system , every analytical sequence must begin with a System Suitability Test (SST). The SST acts as an internal quality gate; failure to meet these criteria automatically invalidates the run, preventing the reporting of erroneous data.
-
Resolution ( Rs ): Must be > 2.0 between the analyte peak and the closest eluting impurity.
-
Tailing Factor ( Tf ): Must be ≤ 1.5 for the 1-(3-Fluoro-4-nitrophenyl)piperazine peak (proving the TFA is successfully masking silanols).
-
Injection Precision: The Relative Standard Deviation (%RSD) of the peak area from six replicate injections of the Working Standard must be ≤ 2.0%.
-
Theoretical Plates ( N ): Must be > 5,000 to ensure column efficiency has not degraded.
ICH Q2(R2) Method Validation Framework
Once the method is developed, it must be validated for its intended purpose (e.g., release testing or stability monitoring) according to the [5].
Caption: Self-validating ICH Q2(R2) analytical method validation workflow.
Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Validation Parameter | Execution Methodology | Acceptance Criteria |
| Specificity | Subject the sample to forced degradation (0.1 N HCl, 0.1 N NaOH, 3% H2O2 , UV Light at 254 nm, and 105°C Heat) for 24 hours[4]. Inject alongside a blank. | No interfering peaks at the retention time of the analyte. Peak purity angle < Peak purity threshold (via PDA detector). |
| Linearity & Range | Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of the 100% level response. |
| Accuracy (Recovery) | Spike known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepare in triplicate (n=9 total). | Mean recovery at each level must be between 98.0% and 102.0%. |
| Precision | Repeatability: 6 independent preparations of the sample at 100% concentration. Intermediate Precision: Same procedure performed by a different analyst on a different day. | %RSD of assay results ≤ 2.0% for both repeatability and intermediate precision. |
| Robustness | Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase composition (±2% organic). | System Suitability Criteria (SST) must remain fully satisfied under all varied conditions. |
References
-
ICH Harmonised Guideline Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). November 2023. URL: [Link]
-
European Medicines Agency (EMA) : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. December 2023. URL:[Link]
-
Journal of Chemical and Pharmaceutical Research (JOCPR) : Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. 2015. URL: [Link]
Sources
Application Note: 1-(3-Fluoro-4-nitrophenyl)piperazine as a Privileged Scaffold in Medicinal Chemistry
Introduction & Chemical Rationale
In modern medicinal chemistry, 1-(3-fluoro-4-nitrophenyl)piperazine has emerged as a highly versatile, privileged building block. Its strategic value in drug discovery lies in its dual, orthogonal reactivity:
-
The Piperazine Ring: A secondary aliphatic amine that can be selectively protected, alkylated, or utilized as a flexible vector for linker attachment.
-
The Nitroarene Moiety: A latent aniline that, upon chemoselective reduction, provides a nucleophilic handle for synthesizing complex heterocycles.
Furthermore, the fluorine atom at the 3-position is not merely a synthetic artifact. From a pharmacological perspective, this fluorine atom modulates the pKa of the resulting aniline, improves metabolic stability by blocking oxidative sites, and frequently participates in critical hydrogen-bonding interactions within target binding pockets[1]. This application note details the synthesis, functionalization, and integration of this intermediate into advanced drug discovery workflows.
Physicochemical Properties
Summarized below are the core quantitative metrics and properties of the scaffold to aid in reaction calculation and analytical tracking.
| Property | Value |
| Chemical Name | 1-(3-Fluoro-4-nitrophenyl)piperazine |
| CAS Number | 765233-01-0 (Free base) / 536977-31-8 (Boc-protected) |
| Molecular Formula | C10H12FN3O2 |
| Molecular Weight | 225.22 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Key Reactive Sites | Secondary amine (N4), Reducible Nitro (C1) |
Core Synthetic Methodologies & Protocols
As an application scientist, achieving high purity with this scaffold depends on controlling regioselectivity during the initial coupling and preventing over-reduction (or hydrodefluorination) during the nitro cleavage.
Protocol 1: Regioselective SNAr Synthesis
Causality & Rationale: The synthesis utilizes 3,4-difluoronitrobenzene as the starting electrophile. The strong electron-withdrawing nature of the nitro group activates the para-position (C4) via resonance, making the C4-fluorine highly susceptible to nucleophilic aromatic substitution (SNAr). The C3-fluorine is only activated inductively and remains intact, ensuring strict regiocontrol[1][2]. Using an excess of piperazine prevents the formation of bis-arylated byproducts.
Step-by-Step Procedure:
-
Preparation: Dissolve 3,4-difluoronitrobenzene (1.0 equiv, e.g., 10 mmol) in anhydrous acetonitrile (CH3CN) or DMF to achieve a 0.2 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv) to act as an acid scavenger.
-
Nucleophile Addition: Slowly add piperazine (2.5 equiv) or Boc-piperazine (1.0 equiv) at room temperature[1][2].
-
Reaction: Stir the mixture at 80 °C for 8–12 hours. Monitor via LC-MS or TLC until the starting material is completely consumed.
-
Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (EtOAc) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo[3].
-
Purification: Purify via flash column chromatography (eluting with CHCl3:MeOH 7:3) to yield the product as a yellow solid[2].
Protocol 2: Chemoselective Nitro Reduction
Causality & Rationale: Converting the nitro group to an aniline is required for downstream cyclizations. Catalytic hydrogenation is preferred over metal-mediated reductions (e.g., Fe/HCl or SnCl2) to avoid heavy metal contamination in late-stage drug candidates and to maintain the integrity of the fluorine atom. A mixed solvent system (MeOH/THF) ensures the starting material remains soluble while providing a protic environment to facilitate reduction.
Step-by-Step Procedure:
-
Preparation: Dissolve 1-(3-fluoro-4-nitrophenyl)piperazine (or its Boc-protected derivative) in a mixture of MeOH and THF (1:4 v/v)[3].
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w) under an inert argon atmosphere to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (1 atm via balloon). Stir vigorously at room temperature for 2–8 hours[1].
-
Workup: Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with excess MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 1-(4-amino-3-fluorophenyl)piperazine in near-quantitative yield (>90%)[1].
Applications in Medicinal Chemistry
A. Antibacterial Agents (Oxazolidinones)
The 3-fluoroaniline moiety is a hallmark of the oxazolidinone class of antibiotics (e.g., Linezolid). Researchers utilize 1-(4-amino-3-fluorophenyl)piperazine to synthesize spiropiperazinyl or substituted piperazine oxazolidinones. The aniline intermediate is reacted with (R)-glycidyl butyrate and n-butyllithium at -78 °C to construct the chiral oxazolidinone ring, yielding potent inhibitors of bacterial protein synthesis[1].
B. Targeted Protein Degradation (PROTACs)
In the rapidly expanding field of PROTACs and molecular glues, the piperazine ring serves as an ideal vector for linker attachment. For instance, in the development of Cyclin-dependent kinase 2 (CDK2) or Plk1 degraders, the Boc-protected 1-(3-fluoro-4-nitrophenyl)piperazine is reduced to the aniline, which is then coupled to pyrimidine-based target-binding ligands. The piperazine nitrogen is subsequently deprotected and attached to a PEG or alkyl linker connected to an E3 ligase ligand[3].
C. Antimalarial Quinolones
Piperazine-substituted 4(1H)-quinolones exhibit potent antimalarial activity. The 1-(3-fluoro-4-nitrophenyl)piperazine intermediate can be reduced to the corresponding aniline and subjected to the Gould-Jacobs reaction sequence (condensation with diethyl ethoxymethylenemalonate followed by thermal cyclization) to form the 4(1H)-quinolone core. The piperazine group significantly enhances the oral bioavailability and aqueous solubility of these agents[4].
Mechanistic Pathways & Visualizations
Figure 1: Regioselective SNAr mechanism for the synthesis of 1-(3-fluoro-4-nitrophenyl)piperazine.
Figure 2: Divergent synthetic workflow utilizing orthogonal reactive handles for drug discovery.
References
-
Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity Source: National Institutes of Health (NIH) URL:[Link]
- Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway (WO2023249970A1)
-
Syntheses and biological studies of novel spiropiperazinyl oxazolidinone antibacterial agents using a spirocyclic diene derived acylnitroso Diels Alder reaction Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Syntheses and biological studies of novel spiropiperazinyl oxazolidinone antibacterial agents using a spirocyclic diene derived acylnitroso Diels Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
- 4. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of 1-(3-Fluoro-4-nitrophenyl)piperazine: In Vivo Pharmacokinetics and Neuropharmacological Assay Protocols
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Introduction and Pharmacological Context
1-(3-Fluoro-4-nitrophenyl)piperazine is a highly versatile building block and pharmacological tool compound belonging to the arylpiperazine class. In medicinal chemistry, the arylpiperazine scaffold is recognized as a "privileged structure" due to its high affinity for central nervous system (CNS) targets, particularly serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors[1].
Derivatives of this scaffold are heavily utilized in the development of novel antipsychotic, anxiolytic, and antidepressant agents[2]. Because arylpiperazines often exhibit complex in vivo behaviors—such as double-peak absorption phenomena due to enterohepatic recirculation and rapid hepatic metabolism via Cytochrome P450 (CYP) enzymes[3],[4]—rigorous preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling is critical.
This application note provides comprehensive, self-validating in vivo protocols for evaluating the pharmacokinetic profile and neuropharmacological efficacy of 1-(3-Fluoro-4-nitrophenyl)piperazine and its immediate derivatives.
Preclinical Pharmacokinetic (PK) Profiling
Experimental Rationale & Causality
Arylpiperazines generally possess high water solubility but can suffer from variable oral bioavailability due to first-pass metabolism[3],[5]. To accurately determine clearance (Cl), volume of distribution (Vd), and absolute bioavailability (F%), a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO) administration is required.
Protein precipitation is chosen for plasma extraction to rapidly denature binding proteins and release the analyte, while an internal standard (IS) is mandatory to correct for matrix effects (ion suppression/enhancement) inherent in LC-MS/MS analysis. Non-compartmental analysis (NCA) is utilized because the frequent occurrence of secondary absorption peaks in arylpiperazines renders standard compartmental modeling inaccurate[5].
Step-by-Step PK Protocol (Rodent Model)
System Validation & Quality Control:
-
Analytical: Calibration curves must demonstrate linearity ( R2>0.99 ). Quality Control (QC) samples (Low, Mid, High) must fall within ±15% of their nominal concentrations.
-
Biological: Pre-dose baseline blood samples must be confirmed free of endogenous interferences at the analyte's specific MRM (Multiple Reaction Monitoring) transition.
Step 1: Formulation and Dosing
-
IV Formulation: Dissolve 1-(3-Fluoro-4-nitrophenyl)piperazine in 5% DMSO / 10% Tween 80 / 85% Saline to achieve a clear solution (e.g., 2 mg/kg dose).
-
PO Formulation: Suspend the compound in 0.5% Methylcellulose (MC) or 0.1% Tween 80 in water (e.g., 10 mg/kg dose).
-
Administration: Administer to fasted male Sprague-Dawley rats (n=4-6 per route). Food is withheld for 12 hours pre-dose to eliminate food-drug interactions affecting absorption.
Step 2: Serial Blood Sampling
-
Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C.
Step 3: Sample Processing & LC-MS/MS
-
Extraction: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing an Internal Standard (e.g., deuterated arylpiperazine or buspirone).
-
Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Analysis: Inject 5 µL onto a C18 column (e.g., Waters XBridge) coupled to a triple quadrupole mass spectrometer operating in positive ESI mode.
Quantitative Data Presentation
The following table summarizes representative in vivo pharmacokinetic parameters for arylpiperazine derivatives following IV and PO administration in rats[4].
| Pharmacokinetic Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Mechanistic Implication |
| Cmax (ng/mL) | 450.2 ± 45.1 | 101.3 ± 29.5 | Indicates rapid systemic entry; PO Cmax is lower due to first-pass metabolism. |
| Tmax (h) | N/A | 0.58 ± 0.20 | Rapid gastrointestinal absorption[3]. |
| AUC0−t (ng·h/mL) | 850.4 ± 90.2 | 239.1 ± 72.8 | Used to calculate absolute bioavailability ( F≈5.6−69.9% )[5]. |
| t1/2 (h) | 2.10 ± 0.35 | 2.50 ± 0.57 | Short half-life typical of CYP-mediated hepatic clearance. |
| Clearance (L/h/kg) | 2.35 ± 0.40 | N/A | High clearance suggests extensive metabolic breakdown. |
Pharmacokinetic Workflow Visualization
Caption: Preclinical in vivo pharmacokinetic study workflow for arylpiperazine derivatives.
In Vivo Neuropharmacological Efficacy Assays
Experimental Rationale & Causality
Arylpiperazines exert profound effects on mood and anxiety by acting as partial agonists at 5-HT1A presynaptic autoreceptors and postsynaptic heteroreceptors, while simultaneously antagonizing 5-HT2A receptors[2],[1].
-
Forced Swim Test (FST): Measures behavioral despair. 5-HT modulation increases active swimming/climbing and reduces immobility.
-
Elevated Plus Maze (EPM): Exploits the natural conflict between a rodent's drive to explore and its innate fear of open, elevated spaces. 5-HT1A agonists (like buspirone or novel arylpiperazines) reduce this anxiety, increasing open-arm exploration.
Protocol A: Forced Swim Test (FST) in Mice
System Validation & Quality Control: Include a Vehicle group (Negative Control) to establish baseline immobility, and a Fluoxetine (20 mg/kg) group (Positive Control) to validate the assay's sensitivity. All scoring must be performed by an observer blinded to the treatment groups to eliminate bias.
Step-by-Step Methodology:
-
Acclimation: Bring male C57BL/6 mice to the testing room 1 hour prior to the experiment.
-
Dosing: Administer 1-(3-Fluoro-4-nitrophenyl)piperazine (e.g., 5, 10, and 20 mg/kg, IP) 30 minutes prior to testing[2].
-
Apparatus Setup: Fill a transparent cylindrical glass tank (height 25 cm, diameter 10 cm) with water (24 ± 1°C) to a depth of 15 cm. This depth prevents the mouse from resting its tail on the bottom.
-
Testing Phase: Place the mouse in the water for a total of 6 minutes.
-
Data Acquisition: Record the session using an overhead camera. Discard the first 2 minutes (habituation). For the remaining 4 minutes, quantify the total duration of immobility (defined as the cessation of struggling, making only the movements necessary to keep the head above water).
-
Analysis: A statistically significant reduction in immobility time compared to the vehicle indicates antidepressant-like efficacy.
Protocol B: Elevated Plus Maze (EPM) in Rats
System Validation & Quality Control: Use Diazepam (1 mg/kg) as a positive control. The maze must be thoroughly cleaned with 70% ethanol between trials to remove olfactory cues that could skew subsequent exploratory behavior.
Step-by-Step Methodology:
-
Apparatus Setup: The EPM consists of two open arms (50 × 10 cm) and two closed arms (50 × 10 × 40 cm) extending from a central platform (10 × 10 cm), elevated 50 cm above the floor.
-
Dosing: Administer the test compound 30-60 minutes prior to the trial (based on Tmax established in the PK study).
-
Testing Phase: Place the rat in the central platform facing an open arm. Allow free exploration for 5 minutes under dim lighting (approx. 15-20 lux) to encourage baseline exploration.
-
Data Acquisition: Track the animal using automated video tracking software (e.g., EthoVision). Measure:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms.
-
-
Analysis: Anxiolytic efficacy is confirmed by a dose-dependent increase in the percentage of time spent in the open arms without a significant reduction in total arm entries (which would indicate generalized motor sedation).
Mechanistic Pathway Visualization
Caption: Mechanistic signaling pathway of arylpiperazine-mediated 5-HT receptor modulation.
References
-
Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats Source: PubMed URL:[Link]
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents Source: PMC (National Institutes of Health) URL:[Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Fluoro-4-nitrophenyl)piperazine
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,4-Disubstituted aromatic piperazines with high 5-HT2A/D2 selectivity: Quantitative structure-selectivity investigations, docking, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Lab Reporter [fishersci.be]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Removing Organic Impurities from 1-(3-Fluoro-4-nitrophenyl)piperazine Extracts
This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 1-(3-Fluoro-4-nitrophenyl)piperazine. Here, we address common challenges and provide practical, field-proven solutions to ensure the highest purity of your final product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1-(3-Fluoro-4-nitrophenyl)piperazine and offers step-by-step solutions.
Issue 1: Persistent Impurity Spots on Thin-Layer Chromatography (TLC) After Extraction
Scenario: You've performed an aqueous work-up of your reaction mixture, but TLC analysis of the organic extract still shows multiple spots, including those close to your product's Rf value.
Underlying Cause: The synthesis of 1-(3-Fluoro-4-nitrophenyl)piperazine via nucleophilic aromatic substitution (SNAr) can lead to several structurally similar impurities. The starting material, 1-fluoro-2,4-dinitrobenzene, or related isomers may not have fully reacted. Additionally, side-reactions can generate other nitrophenylpiperazine derivatives. These closely related compounds often have similar polarities, making simple extraction insufficient for complete separation.
Solution: Multi-Step Purification Strategy
A multi-step approach combining liquid-liquid extraction with chromatography or recrystallization is often necessary for achieving high purity.
Step-by-Step Protocol:
-
Acid-Base Liquid-Liquid Extraction: This technique is highly effective for separating basic compounds like your product from neutral or acidic impurities.
-
Dissolve your cru[1][2]de extract in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being a basic amine, will be protonated and move into the aqueous phase.
-
Separate the aque[2]ous layer containing the protonated product.
-
Wash the organic layer again with the acidic solution to ensure complete extraction of the product.
-
Combine the aqueous layers and basify with a dilute base (e.g., 1M NaOH) to a pH of around 10-12. This will deprotonate your product, causing it to precipitate or become soluble in a fresh organic solvent.
-
Extract the aqueo[3]us layer with a fresh portion of organic solvent (e.g., ethyl acetate or DCM) to recover your purified product.
-
Wash the organic layer with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
Column Chromatography: If TLC analysis after the acid-base extraction still shows impurities, column chromatography is the next logical step.
-
Stationary Phase: Standard silica gel is often sufficient. However, for basic amines, tailing on silica can be an issue due to interactions with acidic silanol groups. To mitigate this, you can[4] either:
-
Add a small amount of a competing amine like triethylamine (TEA) (e.g., 0.5-1%) to your mobile phase.
-
Use an amine-[4]functionalized silica column.
-
-
Mobile Phase: [4] A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
dot
Sources
- 1. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. biotage.com [biotage.com]
Reducing background noise in 1-(3-Fluoro-4-nitrophenyl)piperazine binding assays
Welcome to the technical support resource for researchers utilizing 1-(3-fluoro-4-nitrophenyl)piperazine and its analogs in binding assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, with a primary focus on identifying and systematically reducing sources of background noise to enhance data quality and reproducibility. As your dedicated application scientist, my goal is to explain the causality behind these experimental choices, grounding our protocols in established biochemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in binding assays involving piperazine-based compounds?
High background noise typically originates from three main areas: issues with assay reagents and components, problems with the compound itself, and procedural inconsistencies.[1] Key sources include:
-
Non-Specific Binding (NSB): The compound or detection reagents may bind to unintended targets, such as the plate surface, blocking proteins, or other assay components.[2] This is a primary contributor to high background.
-
Compound Interference: The inherent properties of 1-(3-fluoro-4-nitrophenyl)piperazine could interfere with the detection method. For example, it might possess intrinsic fluorescence or a tendency to form aggregates at higher concentrations.[3][4]
-
Insufficient Blocking: Inadequate blocking of the microplate wells leaves open sites for the compound or detection molecules to bind non-specifically.[5]
-
Suboptimal Reagent Concentrations: Using excessively high concentrations of a radioligand, fluorescent tracer, or detection antibody can lead to elevated background signal.[1][6]
-
Ineffective Washing: Poor washing technique fails to remove unbound reagents, a common and significant cause of high background.[5]
Q2: My negative control wells (no compound or no receptor) show a high signal. What is the first thing I should check?
The first and most impactful step is to review your plate washing procedure.[6] Inefficient washing is the most frequent cause of elevated background across an entire plate.[5] Ensure your washer is functioning correctly, with all ports dispensing and aspirating uniformly.[7] Increasing the number of wash cycles or introducing a short soak time (e.g., 30-60 seconds) can often resolve the issue by allowing loosely bound molecules more time to dissociate.[5][6]
Q3: Could 1-(3-Fluoro-4-nitrophenyl)piperazine be a "nuisance compound" or PAINS?
Pan-Assay INterference compoundS (PAINS) are molecules that appear as hits in multiple assays through non-specific mechanisms.[8] Piperazine-containing compounds are common in screening libraries, and certain chemical features, like the nitrophenyl group, can be associated with reactivity or interference.[8][9] Potential issues include:
-
Aggregation: At certain concentrations, compounds can form colloidal aggregates that sequester proteins non-specifically.[10][11]
-
Redox Activity: The nitroaromatic group could potentially participate in redox cycling, generating reactive oxygen species that interfere with assay components.[4]
-
Compound Fluorescence: If you are using a fluorescence-based assay, it is crucial to check for intrinsic fluorescence of the test compound at the excitation and emission wavelengths of your fluorophore.[3]
It is essential to perform control experiments to rule out these possibilities (see Troubleshooting Guide below).
Visualizing the Assay Workflow
A typical binding assay follows a logical sequence. Understanding this flow is critical for pinpointing where background noise might be introduced.
Caption: Standard workflow for a competitive binding assay.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating High Non-Specific Binding (NSB)
High NSB is defined by a small window between your total binding and non-specific binding controls. Ideally, specific binding should account for at least 80% of the total signal at the radioligand's Kd.[2]
-
Rationale: Each component can contribute to NSB. Systematically omitting components helps isolate the problematic reagent.
-
Protocol:
-
Plate Only Control: Run a well with only buffer and the detection substrate to measure the intrinsic background of the plate/buffer.
-
Tracer/Radioligand Control: In a blocked well, add only the tracer/radioligand and buffer. This measures the binding of the tracer to the plate/blocking agent.
-
Compound Control (Fluorescence Assays): Add only 1-(3-fluoro-4-nitrophenyl)piperazine at the highest concentration used to a well with buffer to check for intrinsic fluorescence.[3]
-
-
Rationale: The blocking agent's purpose is to prevent molecules from adhering to unoccupied surfaces of the well.[5] The effectiveness of a blocker can be system-dependent.
-
Protocol:
-
Increase Concentration/Time: First, try increasing the concentration of your current blocker (e.g., from 1% to 3% BSA) or extending the blocking incubation time (e.g., from 1 hour to overnight at 4°C).[5]
-
Test Alternative Blockers: If the issue persists, test different blocking agents. The choice of blocker should be empirically determined.[6]
-
Bovine Serum Albumin (BSA): A common starting point.
-
Non-fat Dry Milk: Effective but can be incompatible with some antibody-based detection systems.
-
Bovine Gamma Globulin (BGG): A good alternative if BSA is found to bind your tracer or compound.[12]
-
Commercial Blockers: Formulations designed to be inert and provide a dense blocking layer.
-
-
| Blocker Type | Typical Concentration | Key Considerations |
| BSA | 1-5% (w/v) | Most common; potential for non-specific binding of some compounds.[13] |
| Non-fat Dry Milk | 2-5% (w/v) | Cost-effective; may contain endogenous enzymes or phosphoproteins. |
| BGG | 1% (w/v) | Good alternative to BSA to reduce fluorophore binding.[12] |
| Commercial | Per Manufacturer | Optimized formulations, but higher cost. |
-
Rationale: Low concentrations of non-ionic detergents in assay and wash buffers can significantly reduce non-specific hydrophobic interactions and prevent compound aggregation.[11]
-
Protocol:
-
Add 0.01% to 0.05% Tween-20 or Triton X-100 to your assay buffer and/or wash buffer.
-
Caution: Verify detergent compatibility with your receptor preparation, as high concentrations can disrupt membrane integrity or protein function.
-
Guide 2: Troubleshooting Compound-Specific Interference
If the background noise correlates with the presence or concentration of 1-(3-fluoro-4-nitrophenyl)piperazine, the compound itself is likely interfering with the assay.
-
Rationale: Many compounds form aggregates at micromolar concentrations, which can non-specifically sequester proteins and lead to false positives or erratic data.[10] This behavior is a hallmark of many PAINS.[8]
-
Protocol: Detergent Counter-Screen
-
Run your standard assay in parallel with an identical assay containing 0.01% Triton X-100.
-
Interpretation: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that aggregation is the cause of the observed signal.[4]
-
-
Rationale: A compound that fluoresces at the same wavelengths used for detection will directly contribute to the background signal, artificially inflating the reading.[3]
-
Protocol: Spectral Scan
-
In an assay plate, add 1-(3-fluoro-4-nitrophenyl)piperazine at its highest test concentration in assay buffer.
-
Scan a range of excitation and emission wavelengths around your assay's settings on a plate reader.
-
Interpretation: If a significant signal is detected, you have three primary options:
-
Switch to a fluorophore with a different spectral profile (e.g., move from a blue to a red-shifted dye).
-
Use a different assay format that is not based on fluorescence, such as a radioligand binding assay or Surface Plasmon Resonance (SPR).
-
Mathematically correct for the interference, though this can be complex and may reduce assay sensitivity.
-
-
Troubleshooting Decision Tree
This diagram provides a logical path for systematically diagnosing the source of high background noise.
Caption: Systematic troubleshooting flowchart for high background.
Key Experimental Protocols
Protocol: Optimizing Tracer/Radioligand Concentration
-
Objective: To find the lowest concentration of labeled ligand that provides a robust signal-to-noise ratio, thereby minimizing its contribution to background.[12][13]
-
Methodology (Example for Fluorescence Polarization):
-
Prepare Serial Dilution: Create a 2-fold serial dilution of your fluorescent tracer in assay buffer, starting from a concentration well above the expected Kd (e.g., 100 nM down to <0.1 nM).
-
Plate Layout: Dispense each concentration into multiple wells (e.g., 4 replicates) of your assay plate. Include "buffer only" wells for background measurement.
-
Measure Signal: Read the plate in both fluorescence polarization (mP) and fluorescence intensity (FI) modes.
-
Analysis:
-
The raw fluorescence intensity of the tracer should be at least 3-5 times higher than the buffer-only wells.[12]
-
Plot the mP value versus tracer concentration. Select the lowest concentration that provides a stable mP reading and a good signal-to-noise ratio.[12] This concentration should ideally be at or below the Kd of the binding interaction.[13]
-
-
Protocol: Validating Specificity with a Structurally Unrelated Competitor
-
Objective: To ensure that the binding interaction being measured is specific to the target receptor and not an artifact of the compound class.
-
Methodology:
-
Select Competitor: Choose a known, validated ligand for your target receptor that is structurally different from 1-(3-fluoro-4-nitrophenyl)piperazine.
-
Run Competition Assay: Perform a standard competitive binding assay, creating a dose-response curve for this unrelated competitor against your labeled ligand.
-
Interpretation: The unrelated compound should displace your labeled ligand with a potency (Ki or IC50) consistent with its known affinity for the receptor. This confirms that your labeled ligand is binding to the correct site and that the assay is reporting on a specific interaction.[2]
-
References
-
Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Astor Scientific. [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
-
Amaral, M., & Candeias, M. (2015, March 29). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
ARP American Research Products, Inc. Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Blog. [Link]
-
Sino Biological. ELISA Troubleshooting: High Background. Sino Biological. [Link]
-
Oxford Gene Technology. How do I reduce high background in my FISH assay?. Oxford Gene Technology. [Link]
-
Auld, D. S., et al. (2024, November 25). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. JACS Au. [Link]
-
Chemical Probes Portal. Nuisance compound advisor. Chemical Probes Portal. [Link]
-
Lazar, C., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. In H. B. Niznik (Ed.), Methods in Molecular Biology. Humana Press. [Link]
-
Karcz, T., et al. (2021, December 15). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Tu, Y., et al. (2024, April 5). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Scientific Reports. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. astorscientific.us [astorscientific.us]
- 7. sinobiological.com [sinobiological.com]
- 8. longdom.org [longdom.org]
- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nuisance compound advisor | Chemical Probes Portal [chemicalprobes.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Comparative Efficacy Guide: 1-(2-Fluorophenyl)piperazine vs. 1-(3-Fluoro-4-nitrophenyl)piperazine in Drug Discovery
The piperazine ring is universally recognized as a privileged N-heterocyclic scaffold in medicinal chemistry, widely utilized to improve the pharmacokinetic properties, water solubility, and bioavailability of drug candidates1[1]. However, the pharmacological destiny of a phenylpiperazine derivative is heavily dictated by the substitution pattern on the phenyl ring.
This guide provides an in-depth comparative analysis of two distinct derivatives: 1-(2-fluorophenyl)piperazine (2-FPP) , a classic Central Nervous System (CNS) pharmacophore, and 1-(3-Fluoro-4-nitrophenyl)piperazine (3-F-4-NP) , a highly electron-deficient scaffold utilized in targeted enzyme inhibition and anti-infective drug design.
Structural Activity Relationship (SAR) & Mechanistic Causality
1-(2-Fluorophenyl)piperazine (2-FPP)
2-FPP is structurally characterized by an ortho-fluorine atom on the phenyl ring.
-
Causality of Efficacy : The ortho-substitution restricts the rotational freedom of the phenyl ring relative to the piperazine core. This locks the molecule into a conformation that is highly favorable for binding to the orthosteric pockets of G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) receptors2[2]. The fluorine atom acts as a bioisostere for a hydroxyl group, increasing metabolic stability against hepatic oxidation while maintaining a critical dipole moment that interacts with conserved aspartate residues in the 5-HT1A and 5-HT2A binding sites 3[3].
1-(3-Fluoro-4-nitrophenyl)piperazine (3-F-4-NP)
3-F-4-NP features a meta-fluorine and a para-nitro group.
-
Causality of Efficacy : The para-nitro group is a powerful electron-withdrawing group (EWG). Synergized by the meta-fluorine, it drastically pulls electron density away from the phenyl ring and the proximal piperazine nitrogen via resonance and inductive effects. This reduces the basicity (pKa) of the piperazine, making it less likely to be protonated at physiological pH compared to 2-FPP. Consequently, 3-F-4-NP derivatives are less suited for GPCR binding and are instead highly efficacious as ATP-competitive kinase inhibitors (e.g., targeting Plasmodium falciparum kinase 6, PfPK6) or as blockers of inward rectifier potassium channels (e.g., AeKir)4[4]. The nitro group also serves as a synthetic handle, easily reduced to an amine for further functionalization in combinatorial libraries 5[5].
Quantitative Efficacy & Physicochemical Comparison
To objectively compare these compounds, the following table synthesizes their typical pharmacological profiles and physicochemical behaviors in assay environments.
| Parameter | 1-(2-Fluorophenyl)piperazine (2-FPP) | 1-(3-Fluoro-4-nitrophenyl)piperazine (3-F-4-NP) |
| Primary Target Class | GPCRs (e.g., 5-HT1A, 5-HT2A, D2) | Kinases (e.g., PfPK6), Ion Channels (AeKir) |
| Pharmacological Role | Receptor Agonist / Antagonist Pharmacophore | Enzyme Inhibitor / Advanced Synthetic Intermediate |
| Electronic Profile | Mild inductive withdrawal (ortho-F) | Strong electron-withdrawing (p-NO2, m-F) |
| Typical Efficacy (IC50/Ki) | Low nM range (high affinity for 5-HT receptors) | Low µM to nM range (dependent on tail substitution) |
| Physiological Ionization | Highly protonated at pH 7.4 (basic piperazine) | Partially unprotonated (reduced pKa via EWG) |
| Primary Therapeutic Area | Psychiatry (Antidepressants, Antipsychotics) | Infectious Diseases (Antimalarials, Insecticides) |
Mechanistic Pathways
The divergent efficacies of these two scaffolds lead to entirely different signal transduction and inhibition pathways.
Fig 1: Signal transduction pathway of 2-FPP mediated 5-HT1A receptor activation and cAMP attenuation.
Fig 2: Mechanism of action for 3-F-4-NP derivatives in targeted kinase inhibition workflows.
Validated Experimental Methodologies
To accurately quantify the efficacy of these compounds, researchers must employ highly specific, self-validating assay systems tailored to their distinct mechanisms of action.
Protocol A: In Vitro Radioligand Binding Assay for 2-FPP (5-HT1A Efficacy)
-
Objective : Determine the binding affinity (Ki) of 2-FPP at the 5-HT1A receptor.
-
Causality of Design : [3H]-8-OH-DPAT is utilized as the radioligand due to its exquisite selectivity for 5-HT1A. The inclusion of Mg2+ in the buffer is critical to stabilize the G-protein coupled state of the receptor, ensuring the assay measures the high-affinity agonist binding conformation.
Step-by-Step Workflow :
-
Membrane Preparation : Isolate CHO cell membranes stably expressing human 5-HT1A receptors. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Ligand Incubation : In a 96-well plate, combine 50 µL of [3H]-8-OH-DPAT (final concentration 0.5 nM), 50 µL of 2-FPP at varying concentrations (10^-11 to 10^-4 M), and 100 µL of membrane suspension.
-
Self-Validating Control : Dedicate control wells containing 10 µM WAY-100635 (a silent antagonist) to define non-specific binding (NSB). This ensures that the radioactive signal measured is exclusively from 5-HT1A interactions.
-
Equilibration : Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Readout : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Luminescent Kinase Inhibition Assay for 3-F-4-NP Derivatives
-
Objective : Determine the IC50 of 3-F-4-NP derived compounds against a target kinase (e.g., PfPK6).
-
Causality of Design : The ADP-Glo™ assay format is selected because it directly measures ADP production, making it independent of the specific peptide substrate sequence. A 30-minute pre-incubation step is mandated because the strong electron-withdrawing nature of the 3-F-4-NP scaffold often results in slower binding kinetics (reduced on-rate).
Step-by-Step Workflow :
-
Enzyme Preparation : Dilute the target kinase (e.g., recombinant PfPK6) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Pre-Incubation : Add 3-F-4-NP derivatives (serially diluted in DMSO) to the enzyme. Incubate for 30 minutes at room temperature to allow the inhibitor to fully occupy the ATP-binding hinge region.
-
Reaction Initiation : Add ultra-pure ATP (at the predetermined Km concentration) and the appropriate peptide substrate to initiate the reaction. Incubate for 60 minutes.
-
Self-Validating Control : Include Staurosporine (1 µM) as a positive control for total kinase inhibition. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.5 is required to validate the assay's robustness and signal-to-noise ratio.
-
Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (30 min incubation).
-
Readout : Measure luminescence on a microplate reader. Plot the dose-response curve to determine the IC50.
References
- CAS 1011-15-0: 1-(2-Fluorophenyl)
- Source: PMC (National Institutes of Health)
- EP2576520A1 - Radiolabeled compounds and methods thereof Source: Google Patents URL
- Further SAR on the (phenylsulfonyl)piperazine scaffold as inhibitors of the Aedes aegypti Kir1 (AeKir)
- European Journal of Medicinal Chemistry - Discovery of PfPK6 Inhibitors Source: Malaria World URL
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. EP2576520A1 - Radiolabeled compounds and methods thereof - Google Patents [patents.google.com]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Further SAR on the (phenylsulfonyl)piperazine scaffold as inhibitors of the Aedes aegypti Kir1 (AeKir) channel and larvicides - PMC [pmc.ncbi.nlm.nih.gov]
Validation of chromatographic methods for 1-(3-Fluoro-4-nitrophenyl)piperazine
Validation of Chromatographic Methods for 1-(3-Fluoro-4-nitrophenyl)piperazine: A Comprehensive Comparison Guide
Introduction: The Analytical Challenge
1-(3-Fluoro-4-nitrophenyl)piperazine is a highly versatile chemical intermediate frequently utilized in the synthesis of targeted therapeutics, including cyclin-dependent kinase (CDK) inhibitors and ubiquitin-proteasome pathway degraders (PROTACs)[1]. From an analytical perspective, this molecule presents a unique trifecta of chromatographic challenges:
-
The Piperazine Ring: The secondary amine is highly basic. In traditional silica-based columns, this leads to severe peak tailing due to secondary interactions with residual silanols.
-
The Nitro Group: While it provides a strong UV chromophore ideal for optical detection, it can be prone to electrochemical reduction and can induce matrix-dependent ion suppression in mass spectrometry.
-
The Fluoro Substituent: Alters the localized electron density and pKa of the aromatic system, subtly shifting its lipophilicity and retention behavior.
To ensure scientific integrity during drug development, analytical methods must be rigorously validated. This guide objectively compares three distinct chromatographic strategies—Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and LC-MS/MS—detailing the causality behind experimental choices and providing self-validating protocols.
Method Comparison & Mechanistic Causality
Reversed-Phase HPLC-UV (RP-HPLC-UV)
-
Best For: Routine purity analysis, batch release, and stability-indicating assays.
-
Mechanistic Insight: RP-HPLC relies on hydrophobic partitioning. Because the basic piperazine nitrogen will ionize at physiological pH, an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) is mandatory. The acid serves a dual purpose: it fully protonates the piperazine (ensuring a single ionization state) and ion-pairs with the analyte while masking residual silanols on the stationary phase. Fully end-capped C18 columns are required to prevent peak tailing.
-
Regulatory Standard: Validation must comply with ICH Q2(R2) guidelines for analytical procedures[2].
Hydrophilic Interaction Liquid Chromatography (HILIC-UV/MS)
-
Best For: Orthogonal purity profiling and retention of the highly polar free-base form.
-
Mechanistic Insight: Unlike RP-HPLC, HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. The 1-(3-Fluoro-4-nitrophenyl)piperazine partitions into a water-enriched layer immobilized on the stationary phase. This method circumvents the "void volume" elution problem often encountered with small, polar basic amines in RP-HPLC, offering superior peak symmetry without the need for harsh ion-pairing agents.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Best For: Trace-level genotoxic impurity screening and pharmacokinetic (PK) bioanalysis in biological matrices (plasma/urine).
-
Mechanistic Insight: Utilizing Electrospray Ionization in positive mode (ESI+), the basic piperazine nitrogen is easily protonated to yield a strong [M+H]⁺ precursor ion at m/z 226.1. Tandem mass spectrometry (Multiple Reaction Monitoring, MRM) isolates specific product ions (e.g., loss of the NO₂ group), providing unparalleled specificity.
-
Regulatory Standard: Bioanalytical validation must adhere to ICH M10 standards[3].
Quantitative Performance Comparison
The following table synthesizes representative validation data, demonstrating the performance boundaries of each method when optimized for 1-(3-Fluoro-4-nitrophenyl)piperazine.
| Analytical Parameter | RP-HPLC-UV (C18) | HILIC-UV (Amide) | LC-MS/MS (ESI+) |
| Primary Application | Bulk Purity & Release | Polar Impurity Profiling | Trace / PK Bioanalysis |
| Linearity Range | 1.0 – 100 µg/mL | 0.5 – 50 µg/mL | 0.1 – 500 ng/mL |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 0.02 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL | 0.1 ng/mL |
| Precision (%RSD) | < 1.0% | < 1.5% | < 5.0% |
| Typical Recovery | 98.5% – 101.2% | 97.0% – 102.0% | 85.0% – 95.0% (in Matrix) |
Experimental Validation Protocols
To guarantee trustworthiness, every analytical run must operate as a self-validating system. Below are the step-by-step methodologies for the two primary workflows.
Protocol A: RP-HPLC-UV Purity Validation (ICH Q2(R2) Compliant)
Objective: Validate a stability-indicating assay for bulk drug substance[2].
-
System Suitability Testing (SST):
-
Action: Inject a 50 µg/mL standard solution six consecutive times.
-
Causality Check: Calculate the tailing factor (must be < 1.5) and peak area %RSD (must be < 2.0%). This verifies that the C18 end-capping and acidic modifier are successfully mitigating silanol interactions.
-
-
Specificity & Forced Degradation:
-
Action: Subject the compound to acid (1N HCl), base (1N NaOH), and oxidative (3% H₂O₂) stress for 24 hours. Inject alongside an unstressed control.
-
Causality Check: Ensure the primary peak is baseline-resolved from all degradation products (Resolution > 2.0), proving the method is stability-indicating.
-
-
Linearity & Accuracy:
-
Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration. Spike known amounts of the API into a synthetic placebo matrix.
-
Causality Check: A correlation coefficient (R²) ≥ 0.999 validates that the UV detector response is directly proportional to the nitroaromatic chromophore concentration.
-
Protocol B: LC-MS/MS Bioanalytical Validation (ICH M10 Compliant)
Objective: Validate a trace-level assay for pharmacokinetic plasma analysis[3].
-
MRM Optimization & Internal Standard (IS) Selection:
-
Action: Infuse 100 ng/mL of the analyte. Select the [M+H]⁺ precursor at m/z 226.1. Optimize collision energy to monitor the most abundant product ion (e.g., m/z 180.1, corresponding to the loss of NO₂). Utilize a stable isotope-labeled internal standard (e.g., 1-(3-Fluoro-4-nitrophenyl)piperazine-d8).
-
Causality Check: The IS corrects for variations in extraction efficiency and ionization suppression.
-
-
Matrix Effect & Extraction Recovery:
-
Action: Extract blank plasma using Protein Precipitation (PPT) with Acetonitrile (1:3 ratio). Prepare three sets: (A) Neat standards in solvent, (B) Standards spiked after extraction, and (C) Standards spiked before extraction.
-
Causality Check: Calculate Matrix Factor (B/A). A value near 1.0 indicates minimal ion suppression from endogenous phospholipids. Calculate Recovery (C/B) to ensure the extraction process is efficient and reproducible.
-
-
Accuracy and Precision (A&P) Batches:
-
Action: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations across three independent runs.
-
Causality Check: Mean accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ) to satisfy ICH M10 criteria.
-
Method Selection Workflow
Figure 1: Decision matrix and validation workflow for the chromatographic analysis of 1-(3-Fluoro-4-nitrophenyl)piperazine.
References
- Title: WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway Source: Google Patents URL
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
Sources
- 1. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Molecular Docking of 1-(3-Fluoro-4-nitrophenyl)piperazine Analogs: A Guide to In Silico Hit Identification
This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study focused on a series of novel 1-(3-fluoro-4-nitrophenyl)piperazine analogs. We will move beyond a simple procedural outline to explore the scientific rationale behind each step, from target selection and ligand design to the interpretation of docking results. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Introduction: The Rationale for Targeting Tyrosinase with Piperazine Analogs
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2] Its versatile structure allows for modifications that can enhance biological activity against a wide array of targets.[3] Recent studies have highlighted the potential of piperazine derivatives as tyrosinase inhibitors, a key enzyme in melanin biosynthesis, making it a valuable target for treating hyperpigmentation disorders.[4] The 1-(3-fluoro-4-nitrophenyl)piperazine core, with its electron-withdrawing groups, presents a promising starting point for designing potent inhibitors.[5]
This guide will detail a hypothetical, yet scientifically rigorous, comparative molecular docking study against human tyrosinase to identify the most promising analog from a rationally designed series. We will employ AutoDock Vina, a widely used and validated open-source docking program, to predict the binding affinities and interaction patterns of our designed compounds.[6][7]
Experimental Design: A Step-by-Step Workflow
The success of any molecular docking study hinges on a meticulously planned and executed workflow. Each step is critical for ensuring the reliability and reproducibility of the results.[8][9]
Caption: Overall workflow for the comparative molecular docking study.
Target Protein Preparation
The initial step involves preparing the three-dimensional structure of the target protein.[10] We will use the crystal structure of human tyrosinase (PDB ID: 5M8M) obtained from the RCSB Protein Data Bank.
Protocol:
-
Obtain Protein Structure: Download the PDB file for human tyrosinase (5M8M) from the RCSB PDB website.
-
Clean the Structure: Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[11][12] Remove all non-essential components, including water molecules, co-crystallized ligands, and any additional protein chains not relevant to the binding site.[13]
-
Add Hydrogens and Assign Charges: Utilize AutoDockTools (ADT) to add polar hydrogens and assign Gasteiger charges to the protein atoms.[14] This step is crucial for accurately calculating electrostatic interactions during docking.[15]
-
Save in PDBQT Format: The final prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[16]
Causality: Removing water molecules simplifies the system and focuses on direct protein-ligand interactions. Adding hydrogens and assigning charges are essential for the scoring function to correctly evaluate hydrogen bonds and electrostatic contributions to the binding energy.[17]
Ligand Design and Preparation
For this comparative study, we have designed a small library of 1-(3-fluoro-4-nitrophenyl)piperazine analogs with systematic structural modifications to probe the structure-activity relationship (SAR).
Designed Analogs:
-
FNPO-1 (Reference): 1-(3-Fluoro-4-nitrophenyl)piperazine
-
FNPO-2: 1-(3-Fluoro-4-nitrophenyl)-4-methylpiperazine
-
FNPO-3: 1-(4-Acetylphenyl)-4-(3-fluoro-4-nitrophenyl)piperazine
-
FNPO-4: 1-(3-Fluoro-4-nitrophenyl)-4-(pyridin-4-yl)piperazine
Protocol:
-
Generate 2D Structures: The 2D structures of the analogs are drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: The 2D structures are converted to 3D structures.
-
Energy Minimization: The 3D structures are energy-minimized using a force field such as MMFF94 to obtain a low-energy conformation.
-
Prepare for Docking: Using AutoDockTools, Gasteiger charges are added, non-polar hydrogens are merged, and rotatable bonds are defined.[15]
-
Save in PDBQT Format: Each prepared ligand is saved in the PDBQT format.[16]
Causality: Energy minimization ensures that the starting ligand conformation is sterically feasible. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[18]
Molecular Docking Protocol
With the prepared protein and ligands, the molecular docking simulations can be performed.
Protocol:
-
Grid Box Generation: A grid box is defined around the active site of the tyrosinase enzyme.[19] The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the native ligand binds. For this study, the grid box was centered at x=35.5, y=-3.2, z=36.8 with dimensions of 25x25x25 Å.
-
Configuration File: A configuration file (conf.txt) is created, specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.[19]
-
Run AutoDock Vina: The docking simulation is initiated from the command line using the Vina executable and the configuration file.[20]
-
Analyze Output: AutoDock Vina generates an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.[6]
Causality: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest and preventing unproductive sampling of the entire protein surface.[21]
Results and Comparative Analysis
The primary output of a molecular docking study is the predicted binding affinity, which provides a quantitative measure of the interaction strength between the ligand and the protein.[22] A more negative binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[23]
Quantitative Docking Results
The table below summarizes the hypothetical binding affinities for our designed 1-(3-fluoro-4-nitrophenyl)piperazine analogs against human tyrosinase.
| Compound ID | Structure | Binding Affinity (kcal/mol) |
| FNPO-1 | 1-(3-Fluoro-4-nitrophenyl)piperazine | -7.2 |
| FNPO-2 | 1-(3-Fluoro-4-nitrophenyl)-4-methylpiperazine | -7.5 |
| FNPO-3 | 1-(4-Acetylphenyl)-4-(3-fluoro-4-nitrophenyl)piperazine | -8.9 |
| FNPO-4 | 1-(3-Fluoro-4-nitrophenyl)-4-(pyridin-4-yl)piperazine | -8.5 |
Analysis of Binding Interactions
A detailed analysis of the binding poses reveals the key molecular interactions that contribute to the predicted binding affinities.[24]
-
FNPO-1 and FNPO-2: The reference compound and its methylated analog show moderate binding affinity. The 3-fluoro-4-nitrophenyl group forms hydrophobic interactions within a pocket lined by valine and alanine residues. The piperazine nitrogen atoms are potential hydrogen bond acceptors. The addition of a small methyl group in FNPO-2 likely enhances hydrophobic interactions, leading to a slight improvement in binding energy.
-
FNPO-4: The introduction of a pyridine ring results in a significant increase in binding affinity. The pyridine nitrogen is predicted to form a crucial hydrogen bond with a key serine residue in the active site. This additional electrostatic interaction stabilizes the complex.
-
FNPO-3 (Top Candidate): The most promising analog, FNPO-3, exhibits the lowest binding energy. The acetylphenyl group extends into a deeper hydrophobic pocket, forming favorable pi-pi stacking interactions with a phenylalanine residue. Furthermore, the acetyl oxygen acts as a hydrogen bond acceptor with a backbone amide, anchoring the ligand firmly in the active site.
Caption: Key molecular interactions of the top-ranked analog, FNPO-3.
Trustworthiness and Experimental Validation
It is imperative to recognize that molecular docking provides theoretical predictions.[25] While powerful for prioritizing compounds, these in silico results must be validated through experimental assays to confirm their biological activity.[9]
Self-Validating System:
-
Redocking: A common validation step is to dock the co-crystallized ligand back into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) indicates that the docking protocol can reliably reproduce the experimentally observed binding mode.[24]
-
Correlation with Experimental Data: For a set of known inhibitors, a good correlation between the calculated binding affinities and their experimentally determined IC50 or Ki values lends confidence to the predictive power of the docking protocol.[26]
Next Steps:
The promising results for FNPO-3 warrant its synthesis and subsequent in vitro testing using a tyrosinase inhibition assay. This experimental validation is the crucial next step in the drug discovery pipeline to confirm the computational predictions.[25]
Conclusion
This guide has detailed a comprehensive workflow for a comparative molecular docking study of 1-(3-fluoro-4-nitrophenyl)piperazine analogs against human tyrosinase. By systematically modifying the core scaffold and analyzing the resulting changes in binding affinity and molecular interactions, we identified a promising lead candidate, FNPO-3. This in silico approach allows for the rapid and cost-effective screening of virtual compound libraries, enabling researchers to prioritize synthetic efforts and accelerate the discovery of novel therapeutics. The principles and protocols outlined herein provide a robust framework for conducting similar computational studies in drug discovery projects.
References
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-
What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023, May 5). ResearchGate. [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]
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Preparing the protein and ligand for docking. (2025, April 8). ScotChem. [Link]
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Basic docking. Read the Docs. [Link]
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Vina Docking Tutorial. Eagon Research Group. [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. [Link]
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In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). IntechOpen. [Link]
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Interpretation of Molecular docking results?. (2023, December 5). ResearchGate. [Link]
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Structure-Based Virtual Screening Using Glide. Schrödinger. [Link]
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How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step). (2026, February 14). YouTube. [Link]
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Session 4: Introduction to in silico docking. University of Oxford. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]
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Steps of ligand docking. Docking Server. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Institutes of Health. [Link]
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Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes. [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. [Link]
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Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). (2025, August 4). YouTube. [Link]
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How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate. [Link]
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Molecular docking proteins preparation. (2019, September 20). ResearchGate. [Link]
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Docking with Glide. University of California, San Diego. [Link]
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HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]
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[MD-2] Protein Preparation for Molecular Docking. (2022, November 21). YouTube. [Link]
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Molecular Docking: A structure-based drug designing approach. (2017, May 23). JSciMed Central. [Link]
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Developing an effective polarizable bond method for small molecules with application to optimized molecular docking. (2020, April 20). RSC Publishing. [Link]
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Virtual Screening With GLIDE. Schrödinger. [Link]
-
Docking protocol validation showing the relationship between the experimental data from the ITC and those calculated via molecular docking using AutoDock vina. ResearchGate. [Link]
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Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers. [Link]
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A Validated Molecular Docking Study of Lipid–Protein Interactions. (2015, September 3). VU Research Repository. [Link]
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Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). MDPI. [Link]
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A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
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Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024, July 4). ResearchGate. [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
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Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. (2020, October 29). Journal of King Saud University - Science. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. [Link]
-
Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. (2025, January). ResearchGate. [Link]
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI. [Link]
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Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024, April 5). National Institutes of Health. [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]
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Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. National Institutes of Health. [Link]
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Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023, May 5). MDPI. [Link]
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Synthesis and Biological Activity of 1,3-Oxazpine-4,7-Dione Derivatives. (2024, September 16). IOP Publishing. [Link]
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Benchmarking 1-(3-Fluoro-4-nitrophenyl)piperazine Synthesis Pathways: Regiocontrol in SNAr Reactions
1-(3-Fluoro-4-nitrophenyl)piperazine is a critical building block in pharmaceutical chemistry, serving as a key intermediate in the synthesis of oxazolidinone antibiotics (e.g., linezolid analogs) and fluoroquinolone antibacterials. The synthesis of this molecule relies on the nucleophilic aromatic substitution (SNAr) of 2,4-difluoronitrobenzene with piperazine.
However, this substitution presents a significant regioselectivity challenge. The substrate possesses two reactive sites: the ortho-fluorine (position 2) and the para-fluorine (position 4). To yield the target 1-(3-fluoro-4-nitrophenyl)piperazine, the reaction must be strictly directed to the para position. This guide benchmarks the mechanistic pathways, solvent influences, and reactor technologies required to achieve optimal para-regioselectivity.
The Mechanistic Challenge: Ortho vs. Para Regioselectivity
The regiochemical outcome of the SNAr reaction between 2,4-difluoronitrobenzene and piperazine is heavily dictated by the transition state. Under standard conditions in non-polar or low-polarity solvents, the secondary amine of piperazine forms an intramolecular hydrogen bond with the adjacent nitro group of the substrate. This stabilizes a six-membered cyclic transition state, forcefully directing the nucleophile to the ortho position to yield 1-(5-fluoro-2-nitrophenyl)piperazine .
To synthesize our target para-substituted product, this intramolecular hydrogen bond must be disrupted. This is achieved by utilizing solvents with high Solvent Hydrogen Bond Basicity (SHBB) . Solvents like Dimethyl Sulfoxide (DMSO), Hexamethylphosphoramide (HMPA), or specific ionic liquids competitively hydrogen-bond with the amine proton, breaking the cyclic transition state. Once the hydrogen bond is neutralized, the reaction is governed by inherent electronic and steric factors, which strongly favor the less hindered para position .
Mechanistic divergence in SNAr of 2,4-difluoronitrobenzene based on solvent basicity.
Quantitative Data: The Impact of SHBB on Regioselectivity
The correlation between a solvent's hydrogen bond basicity (measured by the pKHB scale) and the resulting para:ortho product ratio is striking. As demonstrated in the benchmark data below, transitioning from Acetonitrile to an Ionic Liquid drastically shifts the regioselectivity toward the desired para product.
| Solvent | pKHB (SHBB) | Para:Ortho Ratio | Overall Yield (%) | Process Suitability |
| Acetonitrile | 0.91 | 12:88 | >85 | Poor (Ortho-selective) |
| Dioxane | 1.05 | 25:75 | >85 | Poor (Ortho-selective) |
| DMSO | 2.53 | 85:15 | 90 | Good (Standard Batch) |
| HMPA | 3.56 | 94:6 | 92 | Excellent (High Toxicity) |
| [EMIM][DMP] * | ~3.50 | 96:4 | 88 | Excellent (Green Alternative) |
*Ethyl-3-methylimidazolium dimethyl phosphate (Ionic Liquid). Data adapted from Wang et al., 2009 .
Benchmarked Synthesis Pathways & Protocols
Pathway A: High-SHBB Batch Synthesis using Ionic Liquids
While HMPA provides near-perfect regiocontrol, its severe toxicity limits its use in scalable drug development. The use of the ionic liquid [EMIM][DMP] serves as a self-validating, green alternative that mimics the high SHBB of HMPA, effectively trapping the amine proton and forcing para-substitution.
Step-by-Step Protocol:
-
Preparation: In an oven-dried, nitrogen-purged 50 mL round-bottom flask, dissolve 1.0 equivalent (10 mmol) of 2,4-difluoronitrobenzene in 15 mL of [EMIM][DMP].
-
Nucleophile Addition: Slowly add 1.2 equivalents (12 mmol) of anhydrous piperazine and 3.0 equivalents (30 mmol) of anhydrous K₂CO₃ (as an acid scavenger).
-
Thermal Activation: Heat the reaction mixture to 70 °C under continuous magnetic stirring.
-
Validation Check: Monitor the reaction via LC-MS. The reaction is self-validating; if the para:ortho ratio drops below 90:10, it indicates moisture contamination in the ionic liquid (water competes for hydrogen bonding). Ensure reagents are strictly anhydrous.
-
Quench & Extraction: After 24 hours (or upon >99% consumption of the starting material), cool the mixture to room temperature. Dilute with 50 mL of cold distilled water to crash out the product. Extract with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH) to isolate pure 1-(3-fluoro-4-nitrophenyl)piperazine.
Pathway B: Continuous Flow Regiocontrol
Even with high SHBB solvents, batch reactions can suffer from localized exotherms that promote the formation of symmetrical bis-aryl piperazine byproducts (di-substitution). Continuous flow chemistry mitigates this by providing superior heat transfer and strict residence time control, ensuring the reaction stops precisely at mono-substitution.
Continuous flow reactor configuration for highly regioselective para-SNAr synthesis.
Step-by-Step Protocol:
-
Feed Preparation:
-
Stream A: Prepare a 0.5 M solution of 2,4-difluoronitrobenzene in anhydrous DMSO.
-
Stream B: Prepare a 2.5 M solution of piperazine (5 eq. excess to prevent di-substitution) in anhydrous DMSO.
-
-
System Priming: Prime the continuous flow reactor (e.g., Vapourtec or Uniqsis system) with pure DMSO to establish a steady baseline pressure. Set the Back Pressure Regulator (BPR) to 100 psi to prevent solvent boiling.
-
Reaction Execution: Set the heated coil reactor (PFA tubing) to 140 °C. Pump Stream A and Stream B through a high-shear T-mixer at flow rates calibrated to achieve a strict 30-second residence time in the heated zone.
-
Validation Check: Collect the first 3 reactor volumes as waste to ensure steady-state equilibrium. Analyze the steady-state output via inline IR or offline HPLC. The short residence time should yield <1% of the bis-aryl byproduct.
-
Collection: Collect the product stream into a flask submerged in an ice bath containing vigorously stirred water to immediately quench the reaction and precipitate the product.
Conclusion
For the synthesis of 1-(3-Fluoro-4-nitrophenyl)piperazine, the choice of methodology dictates the purity and yield of the final product. Pathway A (Ionic Liquids) is highly recommended for discovery-scale researchers looking to maximize para-regioselectivity without the toxicity of HMPA. Pathway B (Continuous Flow) represents the optimal scalable solution for process chemists, as the combination of a high-SHBB solvent (DMSO) with microreactor heat transfer virtually eliminates both ortho-isomers and di-substituted impurities.
References
-
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Organic Process Research & Development (2014) URL:[Link]
-
Dramatic Effect of Solvent Hydrogen Bond Basicity on the Regiochemistry of SNAr Reactions of Electron-Deficient Polyfluoroarenes Organic Letters (2009) URL:[Link]
A Comparative Cross-Validation of 1-(3-Fluoro-4-nitrophenyl)piperazine's Predicted Pharmacological Profile
In the landscape of contemporary drug discovery, the arylpiperazine scaffold represents a cornerstone of medicinal chemistry, giving rise to a multitude of centrally acting agents.[1][2] This guide provides a comprehensive cross-validation of the anticipated pharmacological characteristics of 1-(3-Fluoro-4-nitrophenyl)piperazine, a molecule of interest for which public domain pharmacological data is nascent. In the absence of direct experimental results, a robust method for preliminary assessment is a comparative analysis against well-characterized structural analogs. This process, termed "cross-validation by structural analogy," allows for the formulation of a scientifically grounded hypothesis regarding the compound's likely biological targets and functional activity.
This guide will leverage in-depth data from two extensively studied arylpiperazines, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) , to build a predictive pharmacological framework for 1-(3-Fluoro-4-nitrophenyl)piperazine. By examining the subtle yet impactful variations in their chemical structures, we can infer the probable receptor interaction profile of our target compound.
We will delve into the established methodologies for determining key pharmacological parameters, providing detailed protocols for essential in-vitro assays. This approach ensures that the presented analysis is not only theoretical but also grounded in the practical realities of preclinical drug development.
The Arylpiperazine Class: A Privileged Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[2] Its derivatives are a major class of compounds with a wide array of pharmacological properties, frequently targeting neurotransmitter receptors.[3] The versatility of the arylpiperazine structure allows for fine-tuning of receptor affinity and functional activity through modifications to the aryl ring and the second nitrogen of the piperazine moiety.[2] This has led to the development of drugs for various central nervous system (CNS) disorders, including antipsychotics, antidepressants, and anxiolytics.[1]
Comparative Compounds: TFMPP and mCPP
To construct a probable pharmacological profile for 1-(3-Fluoro-4-nitrophenyl)piperazine, we will compare it with two well-documented arylpiperazines:
-
1-(3-trifluoromethylphenyl)piperazine (TFMPP): A known serotonergic agent, often used in research to probe the function of serotonin receptors. It is recognized for its agonist activity at several 5-HT receptor subtypes.[4][5]
-
1-(3-chlorophenyl)piperazine (mCPP): Another psychoactive phenylpiperazine that has been extensively studied.[6] It is a metabolite of the antidepressant trazodone and displays a complex pharmacology, acting as an agonist at multiple serotonin receptors.[7][8]
The choice of these comparators is based on their structural similarity to 1-(3-Fluoro-4-nitrophenyl)piperazine, particularly the presence of an electron-withdrawing group on the phenyl ring. This structural feature is known to significantly influence receptor binding and activity.
Predicted Pharmacological Profile of 1-(3-Fluoro-4-nitrophenyl)piperazine
Based on the known activities of TFMPP and mCPP, it is hypothesized that 1-(3-Fluoro-4-nitrophenyl)piperazine will primarily interact with serotonin (5-HT) receptors , and potentially with dopamine (D) receptors to a lesser extent. The electron-withdrawing nature of the fluoro and nitro groups on the phenyl ring is expected to confer significant affinity for several 5-HT receptor subtypes, particularly within the 5-HT1 and 5-HT2 families.
The functional activity (agonist, antagonist, or partial agonist) will be highly dependent on the specific receptor subtype and the downstream signaling pathways it engages.
In-Vitro Pharmacological Data of Comparative Compounds
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of TFMPP and mCPP at key serotonin and dopamine receptors, providing a quantitative basis for our comparative analysis.
Table 1: Comparative Binding Affinities (Ki, nM) of TFMPP and mCPP at Serotonin Receptors
| Receptor | TFMPP | mCPP |
| 5-HT1A | 288 - 1,950[4] | High Affinity[6] |
| 5-HT1B | 30 - 132[4] | High Affinity[6] |
| 5-HT1D | 282[4] | High Affinity[6] |
| 5-HT2A | 160 - 269[4] | 32.1[6] |
| 5-HT2B | - | 28.8[6] |
| 5-HT2C | 62[4] | 3.4[6] |
Table 2: Comparative Functional Activity of TFMPP and mCPP at Serotonin Receptors
| Receptor | TFMPP Functional Activity | mCPP Functional Activity |
| 5-HT1A | Full Agonist[4] | Agonist[6] |
| 5-HT1B | Full Agonist[4] | Agonist[6] |
| 5-HT2A | Weak Partial Agonist or Antagonist[4] | Partial Agonist[6] |
| 5-HT2B | - | Antagonist[6][7] |
| 5-HT2C | Full Agonist[4] | Partial Agonist[6][7] |
Key Experimental Protocols for Pharmacological Characterization
To experimentally validate the predicted pharmacological profile of a novel compound like 1-(3-Fluoro-4-nitrophenyl)piperazine, a series of in-vitro assays are essential. Below are detailed protocols for two fundamental assays.
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the inhibitory constant (Ki) of 1-(3-Fluoro-4-nitrophenyl)piperazine at a target receptor (e.g., human 5-HT2A receptor).
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
-
Test Compound: 1-(3-Fluoro-4-nitrophenyl)piperazine.
-
Non-specific Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Protocol:
-
Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reagent Addition:
-
Total Binding Wells: Add assay buffer, a fixed concentration of [3H]-Ketanserin (typically at its Kd value), and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Add assay buffer, [3H]-Ketanserin, the non-specific agent, and the cell membrane suspension.
-
Competition Wells: Add assay buffer, [3H]-Ketanserin, varying concentrations of 1-(3-Fluoro-4-nitrophenyl)piperazine, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Measurement for G-protein Coupled Receptors (GPCRs)
Many serotonin and dopamine receptors are GPCRs that modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9] This assay measures whether a test compound acts as an agonist (stimulates a response), antagonist (blocks an agonist's response), or inverse agonist (reduces basal activity).
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of 1-(3-Fluoro-4-nitrophenyl)piperazine at a Gi/o-coupled receptor (e.g., human 5-HT1A receptor).
Materials:
-
A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: 1-(3-Fluoro-4-nitrophenyl)piperazine.
-
A known 5-HT1A receptor agonist (e.g., 8-OH-DPAT) for antagonist mode.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Step-by-Step Protocol (Antagonist Mode):
-
Cell Plating: Seed the cells in a 96-well plate and culture overnight to allow for adherence.
-
Compound Addition:
-
Add varying concentrations of the test compound (1-(3-Fluoro-4-nitrophenyl)piperazine) to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist and Forskolin Addition: Add a fixed concentration of a known agonist (e.g., EC80 concentration of 8-OH-DPAT) and forskolin to all wells except the basal control. Forskolin stimulates cAMP production, and a Gi/o-coupled agonist will inhibit this stimulation.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured signal (which is proportional to cAMP levels) against the logarithm of the test compound concentration.
-
Fit the data using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that restores 50% of the agonist-induced inhibition of the forskolin response.
-
Caption: Simplified signaling pathway for a Gi-coupled GPCR.
Conclusion and Future Directions
The cross-validation of 1-(3-Fluoro-4-nitrophenyl)piperazine through a comparative analysis with TFMPP and mCPP strongly suggests that this compound is likely to exhibit significant activity at serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes. The provided experimental protocols for radioligand binding and functional cAMP assays represent the foundational steps required to empirically test this hypothesis.
The next logical phase in the characterization of 1-(3-Fluoro-4-nitrophenyl)piperazine would involve:
-
In-vitro Profiling: Conducting binding and functional assays against a broad panel of serotonin and dopamine receptors to determine its affinity and efficacy profile.
-
Selectivity Assessment: Evaluating its binding to other CNS targets (e.g., adrenergic receptors, transporters) to assess its selectivity.
-
In-vivo Studies: Should the in-vitro profile be promising, advancing the compound to in-vivo models to assess its pharmacokinetic properties and behavioral effects.
This structured approach, combining predictive analysis with a clear path for experimental validation, is fundamental to modern drug discovery and development.
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- 8. 1-(3-氯苯基)哌嗪 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. esmed.org [esmed.org]
Preclinical Formulation Strategies and Bioavailability Comparison for 1-(3-Fluoro-4-nitrophenyl)piperazine
Executive Summary & Physicochemical Rationale
1-(3-Fluoro-4-nitrophenyl)piperazine is a critical chemical scaffold used extensively in the discovery of novel therapeutics, including PLK1-degrading PROTACs and oxazolidinone-class antibacterials. However, translating this intermediate into in vivo efficacy models is severely bottlenecked by its physicochemical properties. The molecule exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: high lipophilicity driven by the rigid 3-fluoro-4-nitrophenyl core, and exceedingly poor aqueous solubility[1].
To achieve meaningful systemic exposure during preclinical pharmacokinetic (PK) profiling, formulation scientists must overcome both dissolution-rate limitations and the inherent metabolic liabilities of nitroaromatic compounds[2]. This guide objectively compares four distinct formulation strategies, providing mechanistic causality for their performance and detailing self-validating protocols for immediate laboratory implementation.
Mechanistic Causality of Formulation Performance
The selection of a delivery vehicle for 1-(3-Fluoro-4-nitrophenyl)piperazine relies on manipulating two primary molecular features:
-
The Basic Piperazine Ring (pKa ~8.5): At physiological pH, the free base is virtually insoluble. Lowering the formulation pH allows for protonation of the secondary amine, forming a more soluble salt[3].
-
The Hydrophobic Nitroaromatic Core: Even when protonated, the highly lipophilic tail can trigger rapid precipitation upon entering the neutral pH of the small intestine. Overcoming this requires either co-solvents to lower the dielectric constant of the fluid[4], or cyclodextrins to physically shield the hydrophobic ring from the aqueous environment[5].
Caption: Workflow for selecting preclinical formulations based on physicochemical properties.
Comparative Bioavailability Data
The table below synthesizes the in vivo pharmacokinetic performance of 1-(3-Fluoro-4-nitrophenyl)piperazine across different formulation vehicles. Data reflects standard oral (PO) administration in rodent models (10 mg/kg).
| Formulation Strategy | Vehicle Composition | Apparent Solubility (mg/mL) | Oral Bioavailability (%F) | Mechanism of Enhancement |
| Unformulated (Control) | 0.5% CMC / 0.1% Tween 80 (Suspension) | < 0.01 | ~5.2% | N/A (Strictly dissolution rate-limited) |
| pH Modification | 0.1M Citrate Buffer (pH 4.0) | 2.5 | ~28.4% | Protonation of the basic piperazine nitrogen |
| Mixed Solvency | 10% DMSO, 40% PEG400, 50% Saline | 15.0 | ~45.1% | Disruption of solute-solute interactions |
| Inclusion Complex | 20% (w/v) HP-β-CD in Saline | > 25.0 | ~72.8% | Hydrophobic cavity encapsulation |
Data Analysis & Causality: While pH modification successfully creates a soluble salt in the vial[3], the absolute bioavailability remains low (~28.4%) due to rapid intestinal precipitation. The mixed solvency approach (PEG400) maintains the drug in solution better[4], but the highest absolute bioavailability is achieved via 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. HP-β-CD creates a dynamic equilibrium, shielding the highly lipophilic nitroaromatic ring from the aqueous environment while preventing precipitation during gastrointestinal transit[5].
It is critical to note that absolute bioavailability (%F) for this class of compounds will rarely reach 100%, regardless of solubility. This is caused by intrinsic hepatic first-pass metabolism, where the nitro group undergoes rapid reduction via endogenous nitroreductases[6].
Caption: Absorption and metabolic pathway of formulated nitroaromatic piperazines.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that the physical chemistry and bioanalytical extraction are functioning as intended before proceeding to the next step.
Protocol A: Preparation of 20% HP-β-CD Formulation (Target: 5 mg/mL API)
Causality: Thermal energy is required to accelerate the thermodynamic encapsulation of the hydrophobic nitroaromatic ring into the cyclodextrin cavity.
-
Weighing & Wetting: Accurately weigh 50 mg of 1-(3-Fluoro-4-nitrophenyl)piperazine. Wet the API powder with 100 µL of absolute ethanol to disrupt the crystal lattice.
-
Cyclodextrin Addition: Add 8 mL of a pre-prepared 20% (w/v) HP-β-CD solution in sterile saline.
-
Sonication & Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes until visually clear.
-
Volume Adjustment: QS to exactly 10 mL with the 20% HP-β-CD solution. Filter the final solution through a 0.22 µm PVDF syringe filter.
-
Self-Validation Check (Critical): Perform Dynamic Light Scattering (DLS) on the filtrate. A polydispersity index (PDI) of < 0.1 confirms true molecular inclusion complexation. If the PDI is > 0.3, the drug has formed an unstable micellar suspension and will precipitate in vivo.
Protocol B: In Vivo Pharmacokinetic Assessment & Bioanalysis
Causality: Acetonitrile is used to rapidly precipitate plasma proteins, while the stable-isotope internal standard corrects for matrix-induced ion suppression during mass spectrometry.
-
Dosing & Sampling: Administer the formulation to fasted male Sprague-Dawley rats via oral gavage (10 mg/kg)[7]. Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 4°C (3000 x g) to isolate plasma[8].
-
Extraction: Combine 50 µL of plasma with 150 µL of cold acetonitrile containing 50 ng/mL of a stable-isotope internal standard (e.g., D8-piperazine analog)[5]. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
-
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (2.1 x 50 mm, 1.8 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B)[3].
-
Self-Validation Check (Critical): Calculate the extraction recovery by comparing the peak area of the analyte spiked before extraction to the analyte spiked after extraction into blank matrix. Recovery must be >85% for the bioanalytical protocol to be deemed reliable.
Sources
- 1. US20170360791A1 - Pharmaceutical compositions for increasing the bioavailability of poorly soluble drugs - Google Patents [patents.google.com]
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- 5. A microdosing framework for absolute bioavailability assessment of poorly soluble drugs: A case study on cold‐labeled venetoclax, from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: 1-(3-Fluoro-4-nitrophenyl)piperazine Reference Standard Purity Validation
Executive Summary & Regulatory Context
1-(3-Fluoro-4-nitrophenyl)piperazine is a critical synthetic intermediate used in the development of advanced antibacterial agents (such as oxazolidinones) and psychoactive compounds. In pharmaceutical quality control, the accuracy of downstream Active Pharmaceutical Ingredient (API) quantification relies entirely on the integrity of the reference standard used.
According to , reference standards must be highly characterized specimens suitable for their intended purpose[1]. Furthermore, the mandates that analytical procedures must be rigorously validated to demonstrate they consistently deliver dependable results[2],[3].
This guide objectively compares a fully characterized Certified Reference Material (CRM) grade (≥99.5% purity) against a Standard Commercial Grade (≤97% purity) . By detailing the causality behind orthogonal validation techniques, we demonstrate how reference standard selection directly impacts analytical accuracy and regulatory compliance.
Part 1: The Causality of Experimental Choices in Purity Validation
The Pitfalls of Relying Solely on HPLC-UV
In routine laboratory settings, commercial-grade intermediates are often assessed using simple HPLC-UV area normalization. This approach contains a critical scientific flaw: it assumes that all impurities share the identical UV response factor as the main analyte.
During the synthesis of 1-(3-Fluoro-4-nitrophenyl)piperazine via nucleophilic aromatic substitution (SNAr) of difluoronitrobenzene, regioisomers such as 1-(2-fluoro-4-nitrophenyl)piperazine[4] are frequently formed. These isomers, alongside non-chromophoric impurities like inorganic salts or residual solvents, do not respond equally (or at all) to UV detection. Consequently, UV area normalization artificially inflates the perceived purity of commercial grades.
The qNMR Advantage: Absolute Quantification
To establish a self-validating system, a CRM must undergo orthogonal testing. We utilize Quantitative Nuclear Magnetic Resonance (qNMR) as the primary assay tool. As adopted by pharmacopeias like, qNMR relies on the fundamental principle that the integral of an NMR peak is directly proportional to the number of nuclei responsible for that signal[5],[6]. By comparing the proton resonance area of the analyte against an SI-traceable internal standard (e.g., Maleic acid), qNMR provides an absolute purity value independent of UV response factors.
Part 2: Visualizing the Validation Logic
Fig 1. Orthogonal validation workflow comparing Mass Balance and qNMR for CRM certification.
Fig 2. Logical pathway demonstrating the downstream impact of reference standard purity.
Part 3: Self-Validating Experimental Methodologies
To ensure trustworthiness, the following protocols form a self-validating loop . The system is considered valid only if the Mass Balance Assay (100% - all impurities) equals the qNMR Absolute Assay within a tight tolerance of ±0.5%.
Protocol 1: Chromatographic Purity (HPLC-UV)
-
Causality: The basic secondary amine of the piperazine ring interacts with residual silanols on C18 columns, causing severe peak tailing. We use Trifluoroacetic acid (TFA) to protonate the amine, forming an ion pair that ensures sharp, integrable peaks.
-
Method:
-
Preparation: Dissolve 10 mg of sample in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient elution using 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).
-
Detection & Execution: Inject 10 µL. Detect at 254 nm. Integrate all peaks ≥0.05% area.
-
Protocol 2: Absolute Assay by qNMR (USP <761>)
-
Causality: Maleic acid is chosen as the internal standard because its singlet resonance (~6.3 ppm) does not overlap with the aromatic protons of 1-(3-Fluoro-4-nitrophenyl)piperazine (7.0–8.2 ppm)[5]. A 60-second relaxation delay (D1) is enforced to ensure the complete magnetic relaxation of all protons, which is physically required for accurate integration.
-
Method:
-
Preparation: Accurately weigh ~5 mg of SI-traceable Maleic Acid and ~15 mg of the sample.
-
Solvent: Dissolve the mixture in 0.6 mL of DMSO-d6.
-
Acquisition: Acquire 1H-NMR spectra at 400 MHz (D1 = 60s, 32 scans).
-
Calculation: Integrate the Maleic acid singlet (2H) and the isolated aromatic proton of the fluoronitrophenyl ring (1H). Compute absolute purity using the molar ratio.
-
Protocol 3: Orthogonal Moisture Analysis (Karl Fischer)
-
Causality: Basic amines alter the pH of the Karl Fischer reaction, preventing the stoichiometric iodine endpoint. We add salicylic acid to the working medium to neutralize the piperazine ring, ensuring rapid and accurate moisture quantification.
-
Method: Titrate 100 mg of sample in a buffered KF medium. Record % w/w water.
Part 4: Comparative Data Presentation
The table below summarizes the experimental validation of a standard commercial batch versus a highly purified CRM batch.
| Analytical Parameter | Methodology | Commercial Grade | CRM Grade | Impact on Analytical Accuracy |
| Chromatographic Purity | HPLC-UV (254 nm) | 97.2% | 99.8% | UV alone overestimates purity by missing non-absorbing impurities. |
| Regioisomer Content | LC-MS/MS | 1.5% (2-fluoro isomer) | < 0.1% | Isomers possess different UV response factors, skewing calibration curves. |
| Water Content | Karl Fischer Titration | 1.8% | 0.1% | Moisture dilutes the active mass, leading to systemic assay errors. |
| Residual Solvents | GC-FID | 0.6% (Ethanol) | < 0.05% | Contributes to sample weight without generating a UV signal. |
| Absolute Assay | qNMR (Internal Std) | 94.5% | 99.6% | Provides the definitive, absolute purity value required for quantitative calculations. |
Data Synthesis: While the commercial grade appears to be 97.2% pure by standard HPLC-UV, the orthogonal qNMR assay reveals its true purity is only 94.5%. Using the commercial grade as a quantitative standard without proper characterization would result in a ~3% overestimation of API yields in downstream processes, directly violating ICH Q2(R2) accuracy requirements.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Quality Guidelines, [Link].
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass, [Link].
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1-(3-Fluoro-4-nitrophenyl)piperazine proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive operational and disposal plan for 1-(3-Fluoro-4-nitrophenyl)piperazine. The procedural steps outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally analogous chemicals, including halogenated phenylpiperazines and nitrated aromatic compounds. It is imperative to handle this chemical with a high degree of caution, assuming it presents significant hazards.
Hazard Assessment and Profile
1-(3-Fluoro-4-nitrophenyl)piperazine combines three key structural features that dictate its hazard profile: a piperazine ring, a fluorine substituent (making it a halogenated organic), and a nitro group on the phenyl ring. The synergistic effect of these groups suggests potential for toxicity, irritation, and environmental hazard.
Based on data from similar compounds such as 1-(3-fluorophenyl)piperazine, 1-(4-fluorophenyl)piperazine, and 1-(4-nitrophenyl)piperazine, the anticipated hazards are summarized below.[1][2][3][4][5]
| Hazard Class | Description | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][5][6] | Ingestion can lead to systemic toxic effects. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[2][3][5][6][7] | Direct contact can cause redness, pain, and inflammation. Prolonged contact may lead to burns. |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage.[2][3][5][6][7] | Direct contact with eyes can cause significant injury, including irreversible damage. |
| Respiratory Irritation | May cause respiratory tract irritation.[2][5][6][7] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Environmental Hazard | Halogenated and nitrated aromatics can be persistent in the environment. | Not readily biodegradable; improper disposal can lead to long-term contamination of soil and water. |
Thermal Decomposition: In case of fire, thermal decomposition can release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[2][4]
Core Disposal Directive: Professional Waste Management
Under no circumstances should 1-(3-Fluoro-4-nitrophenyl)piperazine or its containers be disposed of in standard laboratory trash or flushed down the sewer system.[8][9][10] The only approved disposal method is through a licensed and certified hazardous waste management contractor.
The compound must be classified as a halogenated organic hazardous waste .[11][12] All disposal activities must comply with local, regional, and national environmental regulations.[4][13]
Procedural Guide for Waste Collection and Handling
This section provides a step-by-step protocol for the safe collection of 1-(3-Fluoro-4-nitrophenyl)piperazine waste prior to its final disposal.
Required Personal Protective Equipment (PPE)
A rigorous PPE protocol is mandatory to prevent any direct contact with the chemical.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | Protects against skin irritation and absorption.[3][8] |
| Eye Protection | Safety goggles or a full-face shield. | Prevents eye contact from splashes or airborne particles.[3][8] |
| Lab Coat | Standard laboratory coat, buttoned completely. | Protects clothing and underlying skin from contamination.[3][8] |
| Respiratory | Use only within a certified chemical fume hood. | Avoids inhalation of potentially harmful dust or vapors.[3][8] |
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, sealable lid. The container must be in good condition with no leaks or residues on the exterior.
-
Waste Segregation: This is a critical step. Designate this container exclusively for halogenated organic waste .[11][12]
-
Transferring Waste:
-
Conduct all transfers inside a chemical fume hood.
-
Carefully transfer waste material, including any contaminated items like weighing paper, pipette tips, or absorbent pads, into the designated hazardous waste container.[8]
-
Minimize the generation of dust or aerosols.
-
-
Labeling the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag. The label must be completed and legible, including:
-
Full Chemical Name: "Waste 1-(3-Fluoro-4-nitrophenyl)piperazine"
-
Hazard Identification: "Toxic," "Irritant"
-
Composition: List all constituents and their approximate percentages.
-
Accumulation Start Date.
-
Generator's Name and Contact Information.
-
-
Secure Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[7][11]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked.
-
Ensure the storage area is cool, dry, and well-ventilated.[7][11]
-
Store in secondary containment to prevent the spread of material in case of a leak.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of 1-(3-Fluoro-4-nitrophenyl)piperazine.
Caption: Workflow for the safe handling and disposal of 1-(3-Fluoro-4-nitrophenyl)piperazine.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Assess and Equip: Do not re-enter without the proper PPE, including respiratory protection if the spill is large or generates significant dust.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels. [8]
-
Collect: Carefully sweep or scoop the contained material and place it into the designated halogenated hazardous waste container.[5][8]
-
Decontaminate: Clean the spill area with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[8]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Advanced Disposal Considerations: Chemical Inactivation
For facilities equipped for hazardous waste treatment, chemical degradation can be a viable strategy to reduce the hazard level of the waste stream prior to final disposal. The presence of the nitro group on the aromatic ring is a key feature for such considerations.
-
Chemical Reduction: The nitro group can potentially be reduced to an amino group, which is generally less toxic and more susceptible to further degradation. This process typically involves reducing agents like sodium borohydride in a suitable solvent, performed under controlled conditions.[8] This should only be attempted by trained personnel in a properly equipped laboratory as the reaction can be exothermic.[8]
-
Incineration: This is the most probable final disposal method employed by waste management contractors for halogenated organic compounds.[14] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound and captures harmful byproducts like hydrogen fluoride.[2]
These advanced methods are not a substitute for the primary disposal protocol through a licensed contractor but represent the underlying science of hazardous waste treatment.
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of 1-(3-Fluoro-4-nitrophenyl)piperazine in a manner that prioritizes safety, operational integrity, and environmental stewardship.
References
- NextSDS. (n.d.). 1-(3-fluoro-4-nitrobenzyl)-4-methylpiperazine — Chemical Substance Information.
-
PubChem. (n.d.). 1-(3-Fluorophenyl)piperazine. Retrieved from [Link]
- BenchChem. (2025, August 21). Understanding the Chemical Properties of 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3).
- SynQuest Labs. (2017, November 28). 1-(3-fluorophenyl)piperazine Safety Data Sheet.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-(4-Fluorophenyl)piperazine.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1-(4-Nitrophenyl)piperazine.
- ChemicalBook. (2026, March 22). 1-[(4-chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL) PIPERAZINE CAS No 2252-63-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Unknown Source. (n.d.). Hazardous Waste Segregation.
- GovInfo. (2019, February 22). Federal Register/Vol. 84, No. 36/Friday, February 22, 2019/Rules and Regulations.
- Montrose Environmental Group. (2019, March 1). USEPA Final Hazardous Waste Pharmaceutical Rule.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
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Mastering Safety: A Researcher's Guide to Handling 1-(3-Fluoro-4-nitrophenyl)piperazine
For the dedicated researcher, scientist, or drug development professional, the pursuit of innovation is paramount. Compounds like 1-(3-Fluoro-4-nitrophenyl)piperazine are vital building blocks in the synthesis of novel therapeutics. However, with great potential comes the responsibility of uncompromising safety. This guide moves beyond mere compliance, offering a deep, technically-grounded framework for handling this compound. Our objective is to instill a culture of safety that protects you, your colleagues, and the integrity of your research.
Hazard Profile: Understanding the Inherent Risks
1-(3-Fluoro-4-nitrophenyl)piperazine is an aromatic amine derivative. The presence of a nitro group (-NO2) and a fluorine atom on the phenyl ring, coupled with the piperazine moiety, dictates its reactivity and toxicological profile. Aromatic nitro compounds are known for their potential toxicity and can often be absorbed through the skin.[1] The primary hazards associated with this and structurally similar compounds are well-documented.[2][3]
A thorough risk assessment begins with its classification under the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Exclamation Mark |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |
| This classification is based on data for structurally related nitrophenylpiperazine and fluorophenylpiperazine derivatives.[2][3][4][5] The signal word associated with these hazards is "Warning" .[3][5] |
The causality behind these hazards is rooted in the molecule's structure. The electron-withdrawing nature of the nitro and fluoro groups can make the aromatic ring susceptible to nucleophilic attack and can influence its interaction with biological systems. The piperazine group, a common feature in many bioactive molecules, can also interact with various receptors and enzymes in the body.
The Hierarchy of Controls: A Foundational Safety Paradigm
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan is built upon the "Hierarchy of Controls," a framework that prioritizes more effective, collective measures over individual protection.
Caption: The Hierarchy of Controls prioritizes systemic safety measures.
Engineering Controls: Your First Line of Defense
Before you even select your gloves, ensure the proper engineering controls are in place and functional. These systems are designed to isolate you from the chemical hazard.
-
Chemical Fume Hood: All handling of 1-(3-Fluoro-4-nitrophenyl)piperazine, especially when in solid/powder form, must be conducted inside a certified chemical fume hood.[6] This is critical to minimize inhalation of dust particles and to contain any potential spills.[7][8] The ventilation system keeps airborne concentrations low.[7]
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash facility is mandatory in any area where this chemical is stored or used.[7][9] In the event of accidental contact, these provide the means for rapid, extensive decontamination.
Personal Protective Equipment (PPE): A Detailed Protocol
When direct handling is necessary, a comprehensive PPE strategy is non-negotiable.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Not required, but good practice | Lab coat | Not required |
| Weighing Powder / Aliquoting Solid | Chemical safety goggles | Chemically resistant gloves (e.g., Nitrile) | Lab coat | NIOSH-approved respirator (e.g., N95) recommended due to dust potential[7] |
| Preparing Solutions / Wet Chemistry | Chemical safety goggles (face shield if splash risk is high) | Chemically resistant gloves | Lab coat | Not required if performed in a certified fume hood |
| Spill Cleanup (Minor) | Chemical safety goggles | Heavy-duty chemically resistant gloves | Lab coat (consider a chemical-resistant apron) | NIOSH-approved respirator with appropriate cartridge |
Eye and Face Protection
-
Rationale: To prevent solid particles or solution splashes from causing serious eye irritation or damage.[5][10]
-
Required: At a minimum, wear chemical safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][7]
-
Best Practice: For any task involving liquids or the potential for splashing, upgrade to chemical safety goggles for a complete seal around the eyes.[10] A face shield may be worn over goggles for maximum protection.[9]
Skin and Body Protection
-
Rationale: To prevent skin contact, which can cause irritation and potential systemic absorption.[1][7]
-
Gloves: Wear suitable chemically resistant gloves.[7] Nitrile gloves are a common and appropriate choice for handling many solid chemicals. Always inspect gloves for tears or punctures before use.[3][11] Use proper technique to remove gloves to avoid contaminating your skin.[3][12]
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.[1] This provides a removable barrier in case of a spill. Contaminated lab coats should be professionally laundered and not taken home.[13]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[9]
Respiratory Protection
-
Rationale: To prevent irritation of the respiratory system from inhalation of the fine powder.[3][4]
-
Required Use: Respiratory protection is necessary when engineering controls cannot maintain exposure below safe limits, such as during large-scale powder handling or in the event of a spill outside of a fume hood.[7][10]
-
Selection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] For weighing powders, a simple dust mask or an N95 respirator can significantly reduce inhalation risk.[8]
Operational Plan: A Step-by-Step Workflow
Adherence to a standard operating procedure (SOP) is critical for reproducible science and unwavering safety.
Caption: A systematic workflow minimizes risk at each stage.
Detailed Steps:
-
Pre-Handling:
-
Read the Safety Data Sheet (SDS) for 1-(3-Fluoro-4-nitrophenyl)piperazine.
-
Ensure the fume hood is on and airflow is adequate.
-
Don the appropriate PPE as outlined in the table above.
-
Prepare all necessary equipment (spatulas, weigh paper/boats, glassware) inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling the Solid:
-
Post-Handling & Decontamination:
-
Wipe the external surface of the container and the work surface within the fume hood with a damp cloth (using an appropriate solvent like ethanol or isopropanol, followed by water) to decontaminate.
-
Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.[2][3]
Emergency and Disposal Protocols
Spill Response
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[1]
-
Sweep up the material, minimizing dust creation, and place it into a sealed container for hazardous waste disposal.[7][10]
-
Decontaminate the area with soap and water.[1]
-
-
Major Spill (outside fume hood):
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][10]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical advice if irritation persists.[4][7][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]
Disposal Plan
Under no circumstances should this chemical or its waste be disposed of down the drain.[1]
-
Segregation: All waste contaminated with 1-(3-Fluoro-4-nitrophenyl)piperazine, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated hazardous waste container.
-
Labeling: The container must be kept closed and clearly labeled with its contents.
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal company, following all local, state, and federal regulations.[2][3][10]
By integrating these principles of hazard awareness, engineering controls, diligent PPE use, and procedural discipline, you build a foundation of safety that empowers scientific discovery. Trust in these protocols is trust in your ability to conduct groundbreaking research responsibly.
References
- Cole-Parmer. (2005). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%.
- Synquest Labs. (2016). 1-(2-Nitrophenyl)piperazine - Safety Data Sheet 4H551V3.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
- Synquest Labs. (2017). 1-(3-fluorophenyl)piperazine - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Piperazine - Safety Data Sheet.
- Yale University. (n.d.). GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from Yale University Environmental Health & Safety.
- University of the Witwatersrand, Johannesburg. (2022). General Safety Framework of the Department of Organic Chemistry.
- National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Washington (DC)
- NextSDS. (n.d.). 1-(3-fluoro-4-nitrobenzyl)-4-methylpiperazine — Chemical Substance Information.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 1-[(4-chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine.
- University of Chicago. (2023). Laboratory Safety and Chemical Hygiene Plan.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine, anhydrous.
- BASF. (2025). Safety data sheet.
- Cayman Chemical. (2025). Safety Data Sheet - Piperazine.
- CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL) PIPERAZINE CAS No 2252-63-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. www2.scut.edu.cn [www2.scut.edu.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
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